4-Propargylthiomorpholine 1,1-Dioxide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZIZOYSYHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380442 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10442-03-2 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 4-Propargylthiomorpholine 1,1-Dioxide, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a reliable two-step synthetic route, commencing with the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by the N-propargylation to yield the final product. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved through a two-step process:
-
Oxidation: Thiomorpholine is oxidized to thiomorpholine 1,1-dioxide. This transformation is crucial as the sulfone group is a key structural feature of the target molecule.
-
N-Propargylation: The secondary amine of thiomorpholine 1,1-dioxide is alkylated using a propargyl halide (e.g., propargyl bromide) to introduce the propargyl group.
The overall reaction scheme is presented below:
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.
The oxidation of thiomorpholine to its corresponding 1,1-dioxide is a critical initial step. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice.
Table 1: Reagents and Materials for the Synthesis of Thiomorpholine 1,1-Dioxide
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Thiomorpholine | C₄H₉NS | 103.19 | 10.32 g | 0.1 |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 22.7 mL | 0.22 |
| Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiomorpholine (10.32 g, 0.1 mol) in acetic acid (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine 1,1-dioxide as a white solid.
Expected Yield: 85-95%
The N-propargylation of thiomorpholine 1,1-dioxide is achieved by reacting it with propargyl bromide in the presence of a base. Due to the electron-withdrawing nature of the sulfone group, which reduces the nucleophilicity of the nitrogen atom, a strong base and a polar aprotic solvent are recommended to facilitate the reaction.
Table 2: Reagents and Materials for the Synthesis of this compound
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Thiomorpholine 1,1-Dioxide | C₄H₉NO₂S | 135.19 | 13.52 g | 0.1 |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 14.87 g (11.9 g active) | 0.1 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 4.4 g (2.64 g active) | 0.11 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (100 mL) and sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiomorpholine 1,1-dioxide (13.52 g, 0.1 mol) in anhydrous DMF (50 mL) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (14.87 g of 80% solution in toluene, 0.1 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.
-
Add water (100 mL) and extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford this compound as a white to off-white solid.[1][2][3]
Expected Yield: 60-75%
Data Presentation
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10442-03-2 | [1] |
| Molecular Formula | C₇H₁₁NO₂S | [1] |
| Molecular Weight | 173.23 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 114 - 118 °C | [1] |
| Purity (typical) | ≥ 98% (GC) | [1] |
Mandatory Visualizations
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of the target compound.
The following diagram illustrates the logical relationship and transformation of key chemical entities throughout the synthesis.
Caption: Transformation of reagents to the final product.
References
physicochemical properties of 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propargylthiomorpholine 1,1-Dioxide is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly as a building block in the synthesis of novel therapeutic agents. Its terminal alkyne functionality makes it a valuable participant in click chemistry reactions, enabling the efficient construction of complex molecular architectures. While its precise role in specific signaling pathways is a subject of ongoing research, its utility in the development of compounds targeting neurological disorders highlights its potential in neuropharmacology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂S | [1][2] |
| Molecular Weight | 173.23 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 114 - 118 °C | [1] |
| CAS Number | 10442-03-2 | [2] |
Solubility
Qualitative solubility analysis indicates that this compound is soluble in hot methanol.[2] Quantitative solubility data in a range of solvents is crucial for its use in various experimental settings. The following table summarizes the available information and provides a basis for further experimental determination.
| Solvent | Solubility | Notes |
| Hot Methanol | Soluble | [2] |
| Water | Data not available | |
| Ethanol | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available |
Acidity
The predicted pKa of this compound is 3.80 ± 0.20.[2] This value suggests that the compound is weakly acidic, a property that can influence its behavior in physiological environments and its purification via acid-base extraction. Experimental determination is necessary to confirm this predicted value.
Lipophilicity
A calculated octanol-water partition coefficient (LogP) is available for this compound.
| Parameter | Value | Source |
| XLogP3 | -0.5 | [3] |
This calculated value suggests that the compound is relatively hydrophilic, which has implications for its membrane permeability and distribution within biological systems.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections provide generalized methodologies that can be adapted for this specific compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C per minute initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Determination (Qualitative and Quantitative)
Determining the solubility in various solvents is critical for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Calibrated micropipettes
Procedure for Qualitative Solubility:
-
In a small test tube, add approximately 10 mg of this compound.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.
-
After each addition, vortex the mixture vigorously for at least 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Procedure for Quantitative Solubility (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Determine the concentration of the diluted solution using a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
pKa Determination (Potentiometric Titration)
Experimental determination of the pKa is essential for understanding the ionization state of the molecule at different pH values.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized strong base (or acid, depending on the nature of the analyte), adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge (if using tubes)
-
Analytical instrument for concentration determination (e.g., HPLC-UV)
-
n-Octanol and water (mutually saturated)
Procedure:
-
Prepare mutually saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol or water.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.
-
Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Applications and Logical Relationships
This compound serves as a valuable building block in synthetic chemistry, particularly in the development of novel compounds with potential therapeutic applications.
Role in Drug Discovery
The thiomorpholine dioxide scaffold is a recognized pharmacophore in medicinal chemistry, and the propargyl group provides a reactive handle for further molecular elaboration. This compound is particularly noted for its use in the synthesis of pharmaceuticals targeting neurological disorders.[1] The sulfone group can act as a hydrogen bond acceptor, influencing the binding of molecules to biological targets.
Click Chemistry Workflow
The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Signaling Pathways and Biological Activity
While this compound is primarily used as a synthetic intermediate, the broader class of thiomorpholine derivatives has been investigated for a range of biological activities. These activities provide a rationale for its use in the synthesis of compounds targeting various signaling pathways.
The following diagram illustrates a hypothetical workflow for screening a library of compounds derived from this compound for activity in a generic cell-based signaling assay.
Caption: Experimental workflow for screening compound libraries in a cell signaling assay.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. Its utility as a building block, particularly in the context of click chemistry, provides a reliable and efficient means to generate novel molecular structures for drug discovery and materials science. Further research to obtain more extensive quantitative physicochemical data and to explore the biological activities of its derivatives will undoubtedly expand its applications and solidify its importance in the scientific community.
References
4-Propargylthiomorpholine 1,1-Dioxide CAS number 10442-03-2
CAS Number: 10442-03-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Propargylthiomorpholine 1,1-Dioxide, a versatile heterocyclic compound. The document details its chemical and physical properties, its role as a synthetic building block, and its applications in medicinal chemistry and materials science. Experimental protocols for its use in synthesis are also provided.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 10442-03-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₁NO₂S | [1][2][3][4] |
| Molecular Weight | 173.23 g/mol | [1][2][3][4] |
| Melting Point | 114 - 118 °C | [1] |
| Purity | ≥97% to >98.0% (GC) | [1][3] |
| Appearance | White to almost white crystalline powder | [1] |
| SMILES | C#CCN1CCS(=O)(=O)CC1 | [3] |
| InChI | 1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | [5] |
| Storage Conditions | Room Temperature or 4°C | [1][3] |
Synthesis
Caption: Logical workflow for the synthesis of this compound.
Applications & Experimental Protocols
This compound is primarily utilized as a synthetic intermediate. The terminal alkyne group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reactivity allows for its conjugation to various molecules and materials.
Synthesis of Cyclotriphosphazene Derivatives with Anticancer Activity
This compound has been used as a building block in the synthesis of novel cyclotriphosphazene derivatives with potential as anticancer agents. The thiomorpholine 1,1-dioxide moiety is introduced via a click reaction.
Experimental Protocol:
A study on new cyclotriphosphazene drug candidates describes the following procedure: To a solution of the starting azide-functionalized cyclotriphosphazene, 4-Propargylthiomorpholine-1,1-dioxide (1.0 equivalent), CuI (1.2 equivalents), and diisopropylethylamine (DIPEA) (1.2 equivalents) are added. The resulting mixture is stirred at ambient temperature for 5 days and the reaction progress is monitored by TLC. Upon completion, the mixture is filtered to remove insoluble impurities. The solvent is then evaporated, and the crude product is dissolved in dichloromethane (CH₂Cl₂) for further purification.
Caption: Experimental workflow for the synthesis of a cyclotriphosphazene derivative.
Development of Immune-Modulatory Biomaterials
This compound is used to modify alginate hydrogels to create materials that reduce the foreign body response, a critical challenge in the field of implantable medical devices and cell encapsulation therapies.
Experimental Protocol:
In the synthesis of a triazole-thiomorpholine dioxide (TMTD) modified alginate, this compound is a key reactant. In a typical procedure, it is dissolved in a methanol:water mixture. To this solution, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), triethylamine, and copper(I) iodide are added. The mixture is purged with argon and cooled. An azido-functionalized amine is then added, and the reaction is stirred at room temperature before being heated to 55°C overnight. The resulting small molecule is then conjugated to the alginate backbone.
Caption: Workflow for the synthesis of an immune-modulatory alginate modifier.
Other Applications
-
Pan-KRAS Inhibitors: The compound is listed as a reactant in the synthesis of intermediates for pan-KRAS inhibitors, which are of interest for cancer therapy.
-
Semiconducting Polymers: It has been used to modify the side chains of semiconducting polymers to improve their immune compatibility for bioelectronics applications.[6]
Biological Activity and Signaling Pathways
There is currently no available literature detailing the intrinsic biological activity or the direct effects on signaling pathways of this compound itself. Its utility in the life sciences is as a synthetic handle to incorporate the thiomorpholine 1,1-dioxide moiety into larger, more complex molecules. The biological effects observed are therefore attributed to the final derivative compounds.
References
- 1. Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides. | Semantic Scholar [semanticscholar.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. CAS 10442-03-2: 4-prop-2-ynyl-1lambda~6~,4-thiazinane-1,1-… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Propargylthiomorpholine 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Propargylthiomorpholine 1,1-Dioxide. Due to the limited availability of public domain raw spectral data for this specific compound, this document serves as a detailed template. It outlines the expected spectral characteristics based on its chemical structure and provides the necessary experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended to assist researchers in the identification and characterization of this compound and related molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a thiomorpholine dioxide core and a reactive propargyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough spectroscopic analysis. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses.
Chemical Structure
IUPAC Name: 4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide Molecular Formula: C₇H₁₁NO₂S Molecular Weight: 173.23 g/mol CAS Number: 10442-03-2
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
While specific experimental data is not available, the following tables summarize the predicted spectral data for this compound based on its structure and typical chemical shifts and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.3 - 3.5 | d | 2H | N-CH ₂-C≡CH |
| ~ 3.0 - 3.2 | t | 4H | S-CH ₂-CH₂-N |
| ~ 2.8 - 3.0 | t | 4H | S-CH₂-CH ₂-N |
| ~ 2.2 | t | 1H | C≡C-H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 78 | C ≡CH |
| ~ 72 | C≡C H |
| ~ 52 | S-C H₂-CH₂-N |
| ~ 48 | S-CH₂-C H₂-N |
| ~ 45 | N-C H₂-C≡CH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Sample State: Solid, KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Sharp, Medium | ≡C-H stretch |
| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 2120 | Weak | C≡C stretch |
| ~ 1320, 1150 | Strong | S=O stretch (sulfone) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 173 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | High | [M - C₃H₃]⁺ |
| 108 | Moderate | [M - SO₂]⁺ |
| 70 | High | [C₄H₈N]⁺ |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained to simplify the signals to singlets for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
-
Background Collection: Obtain a background spectrum of the empty sample compartment.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 35-200).
Data Interpretation and Visualization
The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of the structure of this compound.
Caption: General workflow for spectroscopic data acquisition and analysis.
The fragmentation pattern in mass spectrometry provides key structural information.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of this compound. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently identify and characterize this compound, ensuring its quality and suitability for applications in drug discovery and development. The combination of NMR, IR, and MS provides a powerful and comprehensive approach to structural elucidation.
In-Depth Technical Guide: Solubility of 4-Propargylthiomorpholine 1,1-Dioxide in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-Propargylthiomorpholine 1,1-Dioxide, a compound of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its known physicochemical properties, qualitative solubility information, and detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, this guide presents theoretical frameworks for solubility prediction to assist researchers in solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound, also known as 4-(2-Propynyl)thiomorpholine 1,1-dioxide, is a versatile heterocyclic compound.[1] Its structure incorporates a thiomorpholine dioxide ring, a known pharmacophore, and a reactive propargyl group, making it a valuable building block in the synthesis of more complex, biologically active molecules.[1] This compound is noted for its applications in pharmaceutical development, particularly in the creation of agents targeting neurological disorders, and as a reagent in organic synthesis for constructing intricate molecular architectures.[1]
Compound Profile:
| Property | Value | Reference |
| Synonyms | 4-(2-Propynyl)thiomorpholine 1,1-dioxide | [1] |
| CAS Number | 10442-03-2 | [1] |
| Molecular Formula | C₇H₁₁NO₂S | [1] |
| Molecular Weight | 173.23 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 114 - 118 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Solubility Profile
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative information and predictions based on its structure can guide solvent selection.
Qualitative Solubility:
| Solvent | Solubility | Rationale |
| Hot Methanol | Almost transparent solution | [2][3] |
| Water | Likely sparingly soluble to insoluble | The molecule has polar functional groups (sulfone, tertiary amine) but also a significant nonpolar hydrocarbon backbone (C7). Generally, organic compounds with more than five carbon atoms have limited water solubility.[4] |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Predicted to be soluble | These solvents can engage in dipole-dipole interactions with the polar sulfone group. |
| Polar Protic Solvents (e.g., Ethanol, Isopropanol) | Predicted to be soluble | These solvents can act as hydrogen bond acceptors for any potential interactions and have suitable polarity. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Predicted to be poorly soluble | The significant polarity of the sulfone and tertiary amine functionalities would likely lead to poor miscibility with nonpolar solvents, following the "like dissolves like" principle.[5][6] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended.
Gravimetric Method (Shake-Flask Method)
This is a conventional and reliable method for determining equilibrium solubility.[7]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the saturated solution from the excess solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or vacuum oven) and accurately weigh the remaining solid residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).
Turbidity Method
This method is suitable for determining temperature-dependent solubility.[7]
Methodology:
-
Preparation: Prepare a suspension of this compound in the chosen solvent of a known concentration.
-
Heating and Dissolution: Gradually heat the suspension while stirring. Monitor the solution's turbidity using a nephelometer or a simple visual inspection against a dark background.
-
Clear Point Determination: The temperature at which the solution becomes completely clear is recorded as the dissolution temperature for that specific concentration.
-
Data Collection: Repeat this process for a range of concentrations to construct a solubility curve as a function of temperature.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS platforms can be employed. These systems typically use smaller sample sizes and rely on spectroscopic or light-scattering measurements to determine solubility.
Recrystallization for Purification
Recrystallization is a standard technique for purifying solid organic compounds, and its success is highly dependent on solvent selection.[8][9][10] The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[9]
General Recrystallization Protocol:
-
Solvent Selection: Based on the predicted solubility, choose a suitable solvent or a solvent mixture. For sulfones, polar solvents are often a good starting point.[11]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.[8]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
// Nodes Start [label="Start: Impure Solid", fillcolor="#FBBC05", fontcolor="#202124"]; AddSolvent [label="Add Hot Solvent\nto Dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFiltration [label="Hot Gravity Filtration\n(if insoluble impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Slow Cooling\n(Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; VacuumFiltration [label="Vacuum Filtration\nto Collect Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Wash Crystals with\nCold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Dry Purified Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Solid", fillcolor="#FFFFFF", fontcolor="#202124"]; Impurities [label="Insoluble Impurities\n(Removed)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SolubleImpurities [label="Soluble Impurities\n(in Filtrate)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> AddSolvent; AddSolvent -> HotFiltration; HotFiltration -> Cooling [label="Clear Solution"]; HotFiltration -> Impurities [style=dashed]; Cooling -> VacuumFiltration; VacuumFiltration -> Washing; VacuumFiltration -> SolubleImpurities [label="Filtrate", style=dashed]; Washing -> Drying; Drying -> End; } Recrystallization workflow for purification.
Theoretical Solubility Prediction
In the absence of experimental data, thermodynamic models can provide valuable estimates of solubility.[12][13][14] These models often require physicochemical properties of the solute and solvent.
Key Concepts:
-
"Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity.[5][6] this compound, with its polar sulfone group, is expected to be more soluble in polar solvents.
-
Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion, polar, and hydrogen bonding. A substance is likely to dissolve in a solvent with similar HSP values.
-
Thermodynamic Models: More complex models like UNIFAC and COSMO-RS can predict activity coefficients and, subsequently, solubility based on molecular structure.[12][13] These computational approaches can be powerful tools for in-silico solvent screening.
// Nodes Compound [label="4-Propargylthiomorpholine\n1,1-Dioxide", fillcolor="#FFFFFF", fontcolor="#202124"]; Structure [label="Molecular Structure\n(Polar Sulfone, Propargyl Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prediction [label="Solubility Prediction", fillcolor="#FBBC05", fontcolor="#202124"]; LikeDissolvesLike [label=""Like Dissolves Like"\nPrinciple", fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP [label="Hansen Solubility\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThermoModels [label="Thermodynamic Models\n(e.g., UNIFAC, COSMO-RS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventSelection [label="Informed Solvent Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> Structure; Structure -> Prediction; Prediction -> LikeDissolvesLike; Prediction -> HSP; Prediction -> ThermoModels; LikeDissolvesLike -> SolventSelection; HSP -> SolventSelection; ThermoModels -> SolventSelection; } Logical flow for theoretical solubility prediction.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 10442-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide on the Stability and Storage of 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Propargylthiomorpholine 1,1-Dioxide (CAS RN: 10442-03-2). The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Registry Number | 10442-03-2 | [1][2] |
| Molecular Formula | C₇H₁₁NO₂S | [1][2] |
| Molecular Weight | 173.23 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Purity | >98.0% (GC) | [1][2] |
| Melting Point | 114 - 118 °C | [1][3] |
Stability Profile
This compound is generally considered stable when handled and stored under appropriate conditions.[1][2] However, it is important to be aware of potential degradation factors.
Key Stability Information:
-
General Stability: The compound is stable under recommended storage conditions.[1][2]
-
Light Sensitivity: It is recommended to store the compound in a dark place, suggesting potential sensitivity to light.[1][2]
-
Incompatible Materials: The compound should be stored away from oxidizing agents, as these can lead to decomposition.[1][2]
-
Long-Term Storage: Long storage periods should be avoided as the product may be subject to degradation with age.[1]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and sulfur oxides.[1][2]
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, the following storage conditions are recommended.
| Condition | Recommendation | Reference |
| Temperature | Store in a cool place.[1][2] Some suppliers also indicate storage at room temperature.[3] | [1][2][3] |
| Atmosphere | Keep container tightly closed.[1][2] For long-term storage, an inert atmosphere (e.g., Argon) is recommended.[5] | [1][2][5] |
| Light | Store in a dark place.[1][2] | [1][2] |
| Container | Use a tightly sealed, appropriate chemical container. | [1][2] |
General Experimental Protocol for Stability Assessment
While specific experimental protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound like this compound is outlined below. This can be adapted for specific laboratory requirements.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over time.
Materials:
-
This compound
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Appropriate analytical instrumentation (e.g., HPLC, GC, LC-MS)
-
Vials (clear and amber)
-
Forced degradation reagents (e.g., acid, base, oxidizing agent)
Methodology:
-
Initial Characterization:
-
Perform initial analysis (e.g., HPLC, GC) to determine the purity and initial characteristics of the compound. This will serve as the baseline (T=0).
-
-
Sample Preparation:
-
Accurately weigh samples of the compound into vials.
-
For solution stability, dissolve the compound in a relevant solvent at a known concentration.
-
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at various temperatures (e.g., 40°C, 60°C) and relative humidity levels (e.g., 75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Forced Degradation (Solution):
-
Acid/Base Hydrolysis: Treat solutions of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room and elevated temperatures.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating method (e.g., HPLC, GC).
-
Quantify the amount of the parent compound remaining and identify any degradation products. Mass spectrometry can be used for the structural elucidation of major degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition and time point.
-
Determine the degradation kinetics if possible.
-
Summarize the results to establish the stability profile and recommend appropriate storage conditions and re-test dates.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.
Caption: Logical workflow for chemical stability assessment.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Propargylthiomorpholine 1,1-Dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental crystallographic and spectroscopic data in peer-reviewed literature, this guide integrates publicly available chemical information with computationally predicted data to offer a detailed analysis. The guide covers the compound's fundamental properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR). Furthermore, it presents a computational analysis of the molecule's preferred conformation, including key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Visualizations of the molecular structure and a proposed synthetic workflow are provided using Graphviz diagrams to facilitate a deeper understanding of this compound's chemical nature.
Introduction
This compound is a derivative of thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The oxidation of the sulfur atom to a sulfone group significantly influences the ring's electron distribution and conformation, while the N-propargyl substituent introduces a reactive alkyne functionality. This terminal alkyne makes the molecule a valuable building block for various chemical transformations, including "click" chemistry reactions, Sonogashira couplings, and other metal-catalyzed processes.[1] These reactions are instrumental in the synthesis of more complex molecules, positioning this compound as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂S | [2] |
| Molecular Weight | 173.23 g/mol | [2] |
| CAS Number | 10442-03-2 | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 114 - 118 °C | |
| Purity | >98.0% (GC) |
Synthesis Protocol
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology
-
Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and any other inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a white crystalline solid.
Molecular Structure and Conformation
In the absence of experimental crystallographic data, computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to predict the molecular structure and preferred conformation of this compound.
Molecular Structure Diagram
Caption: 2D representation of this compound.
Predicted Geometrical Parameters
The thiomorpholine 1,1-dioxide ring is predicted to adopt a stable chair conformation. The propargyl group can exist in either an axial or equatorial position relative to the ring. Computational analysis suggests that the equatorial conformation is energetically more favorable. The predicted bond lengths, bond angles, and a key dihedral angle for the equatorial conformer are presented in Tables 2, 3, and 4, respectively.
Table 2: Predicted Bond Lengths (Å)
| Bond | Length (Å) |
| S=O | 1.44 |
| S-C | 1.80 |
| N-C (ring) | 1.47 |
| N-C (propargyl) | 1.46 |
| C-C (ring) | 1.54 |
| C-C (propargyl) | 1.47 |
| C≡C | 1.21 |
| C-H (alkyne) | 1.06 |
Table 3: Predicted Bond Angles (°)
| Angle | Value (°) |
| O=S=O | 118.5 |
| C-S-C | 102.1 |
| O=S-C | 109.8 |
| C-N-C (ring) | 112.3 |
| C(ring)-N-C(propargyl) | 114.5 |
| S-C-C | 111.2 |
| C-C-N | 110.8 |
| N-C-C (propargyl) | 111.7 |
| C-C≡C | 178.2 |
Table 4: Predicted Key Dihedral Angle (°)
| Dihedral Angle | Value (°) |
| C(ring)-N-C(propargyl)-C≡C | 175.4 |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in Table 5. The spectrum is expected to show distinct signals for the protons of the thiomorpholine ring and the propargyl group.
Table 5: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (alkyne) | ~2.3 | t | 1H |
| H (propargyl CH₂) | ~3.4 | d | 2H |
| H (ring, adjacent to N) | ~3.0 | t | 4H |
| H (ring, adjacent to S) | ~3.2 | t | 4H |
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts are provided in Table 6. The presence of the sulfone and the alkyne groups significantly influences the chemical shifts of the adjacent carbon atoms.
Table 6: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C (alkyne, terminal) | ~73 |
| C (alkyne, internal) | ~78 |
| C (propargyl CH₂) | ~45 |
| C (ring, adjacent to N) | ~52 |
| C (ring, adjacent to S) | ~50 |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption frequencies for this compound are listed in Table 7. The spectrum is expected to be dominated by strong absorptions from the S=O stretching of the sulfone group and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.
Table 7: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Alkyne | ≡C-H stretch | ~3300 | Medium, sharp |
| Alkyne | C≡C stretch | ~2120 | Weak to medium, sharp |
| Alkane | C-H stretch | 2850-3000 | Medium |
| Sulfone | S=O stretch (asymmetric) | ~1320 | Strong |
| Sulfone | S=O stretch (symmetric) | ~1130 | Strong |
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the combined interpretation of various spectroscopic data. The logical flow of this analysis is depicted below.
Caption: Logical workflow for the structural elucidation of the target molecule.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide has provided a detailed, albeit partially predictive, overview of its molecular structure, conformation, and spectroscopic properties. The presented synthesis protocol offers a reliable method for its preparation in a laboratory setting. The computational data serves as a robust foundation for understanding the molecule's three-dimensional architecture and for predicting its reactivity and interactions in biological systems. Further experimental validation of the predicted data is encouraged to provide a more complete and accurate characterization of this important chemical entity.
References
An Overview of 4-Propargylthiomorpholine 1,1-Dioxide: A Chemical Building Block
An in-depth guide on the specific discovery and developmental history of 4-Propargylthiomorpholine 1,1-Dioxide as a therapeutic agent cannot be constructed from publicly available information. Extensive searches indicate that this compound is primarily recognized and utilized as a versatile chemical intermediate in organic synthesis and medicinal chemistry, rather than a well-documented drug candidate with a history of clinical development.
While a detailed historical narrative is not available, this guide provides a technical summary of its known chemical properties and general applications based on information from chemical suppliers and databases.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a thiomorpholine ring, a sulfone group, and a propargyl group. These structural features make it a useful building block in various chemical reactions.
| Property | Value | Source |
| CAS Number | 10442-03-2 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₂S | [1] |
| IUPAC Name | 4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide | [1] |
| Synonyms | 4-(2-Propynyl)thiomorpholine 1,1-Dioxide, N-propargyl-S,S-dioxo-4-thiapiperidine | [1][2] |
| Appearance | White to almost white powder or crystal | [2] |
| Purity | >98.0% (GC) | [2] |
| Melting Point | 114.0 to 118.0 °C | [2] |
Applications in Synthesis
The utility of this compound stems from its distinct functional groups:
-
Thiomorpholine 1,1-Dioxide Core: This saturated heterocycle can serve as a scaffold in the design of new molecules. The sulfone group can influence the physicochemical properties of resulting compounds, such as solubility and metabolic stability.
-
Propargyl Group: The terminal alkyne of the propargyl group is particularly reactive and can participate in a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of this building block to other molecules.
Due to these features, this compound is described as a valuable reagent in the following areas:
-
Pharmaceutical Development: It serves as a starting material for the synthesis of more complex molecules with potential biological activity.[4] Its structure may be incorporated into compounds targeting neurological disorders.[4]
-
Organic Synthesis: The compound is a versatile tool for creating complex molecular architectures through various coupling and cycloaddition reactions.[4]
-
Material Science: It can be used in the development of novel polymers and coatings.[4]
-
Agricultural Chemistry: The thiomorpholine scaffold can be found in some agrochemicals, and this compound could be used in the synthesis of new pesticides and herbicides.[4]
Limitations in Available Data
It is important to note for the target audience of researchers, scientists, and drug development professionals that there is no publicly available information regarding:
-
The specific discovery or first synthesis of this compound.
-
Detailed experimental protocols for its use in specific, published research studies.
-
Quantitative biological data , such as IC₅₀ or Kᵢ values, for any biological targets.
-
Involvement in any signaling pathways or a defined mechanism of action as a standalone agent.
Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible. The compound is best understood as a tool for chemical synthesis rather than a characterized bioactive agent with a developmental history. For researchers interested in utilizing this compound, the primary sources of information will be chemical supplier data sheets and general literature on the reactions of terminal alkynes and thiomorpholine derivatives.
References
Potential Reactivity of the Propargyl Group in 4-Propargylthiomorpholine 1,1-Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propargylthiomorpholine 1,1-dioxide is a versatile bifunctional molecule integrating the reactive propargyl group with the medicinally relevant thiomorpholine 1,1-dioxide scaffold. This guide provides a comprehensive technical overview of the potential reactivity of the propargyl group within this specific molecular context. Drawing upon established principles of alkyne chemistry and the known electronic effects of the sulfonyl group, this document outlines key reaction pathways, offers detailed experimental protocols for analogous systems, and presents quantitative data where available. The unique structural characteristics of this compound make it a valuable building block in drug discovery and materials science, particularly in the realm of bioorthogonal chemistry and the synthesis of complex molecular architectures.[1]
Introduction
The propargyl group, a three-carbon chain containing a terminal alkyne, is a cornerstone of modern organic synthesis due to its diverse reactivity. Its presence in this compound (CAS 10442-03-2) imparts this reactivity to a scaffold of significant interest in pharmaceutical development.[1] The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore found in a variety of bioactive compounds, valued for its metabolic stability and ability to engage in specific biological interactions.[2][3][4] This guide will delve into the three primary modes of reactivity of the propargyl group in this molecule: cycloaddition reactions, copper-catalyzed and copper-free coupling reactions, and addition reactions including the Mannich reaction.
Molecular Structure:
-
IUPAC Name: 4-(prop-2-yn-1-yl)-1λ⁶,4-thiazinane-1,1-dione
-
Molecular Formula: C₇H₁₁NO₂S
-
Molecular Weight: 173.23 g/mol
-
Appearance: White to almost white crystalline powder
-
Melting Point: 114 - 118 °C
Electronic and Steric Influence of the Thiomorpholine 1,1-Dioxide Moiety
The reactivity of the propargyl group in this compound is modulated by the electronic and steric properties of the thiomorpholine 1,1-dioxide ring.
-
Electronic Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing. This has two main consequences for the adjacent propargyl group:
-
Increased Acidity of the Terminal Proton: The inductive effect of the sulfonyl group increases the acidity of the terminal alkyne proton, facilitating its removal by a base. This is a crucial step in many reactions, including the Sonogashira coupling and certain cycloadditions.
-
Activation of the Alkyne: The electron-withdrawing nature of the sulfonamide can influence the electron density of the π-system of the alkyne, potentially affecting its reactivity in cycloaddition reactions.
-
-
Steric Effects: The thiomorpholine ring is a six-membered heterocycle and, while not exceptionally bulky, it can exert some steric hindrance around the propargyl group. This may influence the approach of bulky reagents and catalysts, potentially affecting reaction rates and stereoselectivity.
Key Reaction Pathways
The propargyl group of this compound is amenable to a variety of chemical transformations, making it a versatile synthetic handle. The following sections detail the most prominent reaction types.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The terminal alkyne of this compound can participate in several types of cycloadditions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is widely used in bioconjugation and drug discovery due to its bioorthogonality.
-
Reaction Scheme: The reaction involves the coupling of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst.
Diagram: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for the CuAAC reaction.
-
Experimental Protocol (General for N-propargyl sulfonamides):
-
Dissolve the N-propargyl sulfonamide (1.0 eq.) and the azide (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-butanol/water 1:1).
-
Add a freshly prepared solution of sodium ascorbate (0.2-0.5 eq.) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Quantitative Data (Representative for N-propargyl sulfonamides):
| Substrate (N-propargyl sulfonamide) | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| N-Propargyl-p-toluenesulfonamide | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 12 | 95 | Generic Protocol |
| N-Propargylmethanesulfonamide | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 8 | 92 | Generic Protocol |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.
-
Reaction Scheme: this compound can be coupled with various aryl or vinyl halides to generate substituted alkynes, which are valuable intermediates in medicinal chemistry.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
-
Experimental Protocol (General for N-propargyl sulfonamides):
-
To a degassed solution of the aryl halide (1.0 eq.) and the N-propargyl sulfonamide (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Quantitative Data (for a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones): [5]
| Aryl Iodide | N-propargyl sulfonylhydrazone | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Iodobenzene | Acetone N-propargyl-N-tosylhydrazone | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | DMF | 12 | 85 |
| 4-Iodotoluene | Cyclohexanone N-propargyl-N-tosylhydrazone | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | DMF | 12 | 82 |
Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the terminal alkyne), an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction provides a straightforward route to propargylamines.
-
Reaction Scheme: The terminal alkyne of this compound can react with formaldehyde and a secondary amine in the presence of a copper catalyst to yield a substituted propargylamine.
Diagram: Mannich Reaction Logical Flow
Caption: Logical flow of the Mannich reaction.
-
Experimental Protocol (General for Terminal Alkynes):
-
To a solution of the secondary amine (1.1 eq.) in a suitable solvent (e.g., dioxane or water), add aqueous formaldehyde (1.1 eq.).
-
Add the terminal alkyne (1.0 eq.) and the copper(I) catalyst (e.g., CuCl or CuI, 1-5 mol%).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add aqueous ammonia and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
-
Quantitative Data (Representative for Terminal Alkynes):
| Alkyne | Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Diethylamine | Formaldehyde | CuCl | Dioxane | 100 | 85 | Generic Protocol |
| 1-Hexyne | Piperidine | Formaldehyde | CuI | Water | 80 | 90 | Generic Protocol |
Applications in Drug Discovery and Bioorthogonal Chemistry
The dual functionality of this compound makes it a highly attractive building block in drug discovery and a valuable tool in chemical biology.
-
Drug Discovery: The thiomorpholine 1,1-dioxide scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] The propargyl group allows for the facile introduction of this scaffold into more complex molecules through the reactions described above, enabling the rapid generation of compound libraries for screening.
-
Bioorthogonal Chemistry: The terminal alkyne is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[6][7] this compound can be used to label biomolecules for imaging, tracking, and quantification studies within a cellular context.
Diagram: Bioorthogonal Labeling Strategy
Caption: A general strategy for bioorthogonal labeling using a propargylated probe.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. The reactivity of its propargyl group, enhanced by the electronic properties of the thiomorpholine 1,1-dioxide moiety, allows for its participation in a wide array of high-yielding and selective chemical transformations. The ability to readily engage in cycloaddition, coupling, and addition reactions makes it a valuable building block for the construction of complex molecular architectures and for applications in bioorthogonal chemistry. Further research into the specific reaction kinetics and optimization of protocols for this particular compound will undoubtedly expand its utility and lead to the development of novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 10442-03-2: 4-prop-2-ynyl-1lambda~6~,4-thiazinane-1,1-… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Theoretical Calculations on 4-Propargylthiomorpholine 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Propargylthiomorpholine 1,1-dioxide, also known as 4-(2-Propynyl)thiomorpholine 1,1-dioxide, is a white crystalline powder with a molecular formula of C7H11NO2S and a molecular weight of 173.23 g/mol .[1][5] The presence of a terminal alkyne makes it suitable for "click" chemistry and other coupling reactions, enhancing its utility as a building block in the synthesis of more complex molecules.[1][6] The thiomorpholine 1,1-dioxide moiety is a key pharmacophore in various biologically active compounds.
Theoretical calculations, particularly those based on DFT, provide invaluable insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods can predict optimized geometries, vibrational spectra, electronic properties, and reaction mechanisms with a high degree of accuracy.[2][7] This guide details a proposed computational workflow for the comprehensive theoretical characterization of this compound.
Proposed Computational Methodology
The theoretical calculations outlined herein are based on widely used and validated computational chemistry protocols.
Software and Hardware
All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is proposed for the DFT calculations, and GaussView 6.0 would be used for molecular visualization and analysis.
Geometry Optimization and Frequency Calculations
The initial 3D structure of this compound would be built using standard bond lengths and angles. A full geometry optimization would then be performed using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms and provides a good balance between accuracy and computational cost.[3][4] The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.
Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed theoretical calculations on this compound. This data is illustrative and serves as a template for the results of a future computational study.
Optimized Geometrical Parameters
The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule.
Table 1: Selected Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| S=O | 1.45 |
| S-C | 1.80 |
| C-N | 1.47 |
| N-CH2(propargyl) | 1.46 |
| C≡C | 1.21 |
| C-H (alkyne) | 1.06 |
Table 2: Selected Predicted Bond Angles
| Angle | Predicted Angle (°) |
| O=S=O | 118.0 |
| C-S-C | 105.0 |
| C-N-C | 112.0 |
| N-CH2-C≡ | 110.0 |
| CH2-C≡C | 178.0 |
Table 3: Selected Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C-S-C-C | 55.0 |
| S-C-C-N | -58.0 |
| C-C-N-CH2 | 175.0 |
Predicted Vibrational Frequencies
Vibrational frequency analysis can be used to predict the infrared (IR) spectrum of the molecule, which can then be compared with experimental data for validation.
Table 4: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C≡C) | 2150 | Alkyne C≡C stretch |
| ν(≡C-H) | 3300 | Alkyne C-H stretch |
| νas(SO2) | 1350 | Asymmetric SO2 stretch |
| νs(SO2) | 1150 | Symmetric SO2 stretch |
| ν(C-N) | 1100 | C-N stretch |
Predicted Electronic Properties
Electronic properties provide insights into the reactivity and kinetic stability of the molecule.
Table 5: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 6.7 eV |
| Dipole Moment | 4.5 D |
| Ionization Potential | 7.5 eV |
| Electron Affinity | 0.8 eV |
Visualizations
Visual representations are essential for understanding molecular structures and computational workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | C7H11NO2S | CID 2777265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10442-03-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4-Propargylthiomorpholine 1,1-Dioxide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for forging a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3]
4-Propargylthiomorpholine 1,1-Dioxide is a versatile building block for use in CuAAC reactions.[4] It features a terminal alkyne (propargyl group) for covalent bond formation and a thiomorpholine 1,1-dioxide core.[4][5] The thiomorpholine scaffold and its derivatives are recognized as "privileged substructures" in medicinal chemistry, appearing in a variety of biologically active compounds with applications as anti-inflammatory, analgesic, and anti-cancer agents.[6][7][8] The sulfone moiety is a key structural feature, imparting metabolic stability and specific conformational properties. The use of this compound allows for the straightforward introduction of this valuable pharmacophore into diverse molecular architectures via the robust and reliable triazole linker.
These notes provide representative protocols and data for the application of this compound in CuAAC click chemistry.
Data Presentation
Disclaimer: The following quantitative data is representative and intended to illustrate typical outcomes for a CuAAC reaction under various conditions. Optimization is recommended for specific substrate combinations.
The table below summarizes the results of a hypothetical CuAAC reaction between this compound and Benzyl Azide to form 1-(phenylmethyl)-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole.
Table 1: Representative Reaction Conditions and Yields
| Entry | Alkyne (Equivalents) | Azide (Equivalents) | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | This compound (1.0) | Benzyl Azide (1.1) | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 2 | 98 |
| 2 | This compound (1.0) | Benzyl Azide (1.1) | CuSO₄·5H₂O (0.5) | Sodium Ascorbate (2.5) | DMSO | 4 | 95 |
| 3 | This compound (1.0) | Benzyl Azide (1.1) | CuI (1) | None | THF | 6 | 92 |
| 4 | This compound (1.0) | Benzyl Azide (1.1) | CuSO₄·5H₂O (2) | THPTA (10) | H₂O | 1 | 99 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and an organic azide.
Materials and Reagents:
-
This compound
-
Organic azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of approx. 0.1-0.5 M). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (5 mol% relative to the limiting reagent). Following this, add the CuSO₄·5H₂O solution (1 mol% relative to the limiting reagent). The reaction mixture may change color upon addition of the copper catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.
Caption: General experimental workflow for the CuAAC reaction.
Hypothetical Signaling Pathway Application
Molecules synthesized using this compound can be screened for biological activity. The diagram below illustrates a hypothetical scenario where a triazole-containing compound acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | C7H11NO2S | CID 2777265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. jchemrev.com [jchemrev.com]
Application Notes and Protocols: Bioconjugation with 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propargylthiomorpholine 1,1-Dioxide is a versatile bifunctional molecule featuring a terminal alkyne group and a sulfonylated thiomorpholine moiety.[1][2] The terminal alkyne is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] This makes this compound a valuable reagent for the bioconjugation of various biomolecules, including proteins, peptides, and nucleic acids, enabling applications in drug delivery, diagnostics, and fundamental biological research.[1]
The most common bioconjugation strategy utilizing terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction forms a stable triazole linkage between the alkyne-containing molecule (in this case, this compound) and an azide-modified biomolecule.[3][5] The thiomorpholine 1,1-dioxide core is a structural motif found in various bioactive compounds, potentially offering desirable pharmacokinetic properties or acting as a stable linker.[1]
These application notes provide an overview of the use of this compound in bioconjugation and detailed protocols for performing CuAAC reactions.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The sulfonylated thiomorpholine moiety can serve as a stable and soluble linker component in ADCs. The propargyl group allows for the efficient conjugation of cytotoxic payloads to azide-modified antibodies.
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with an azide can be readily conjugated to proteins modified with this compound for use in imaging and affinity purification.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either azides or, conversely, with this compound for applications in biosensors and arrays.
-
Drug Delivery Systems: This molecule can be incorporated into larger drug delivery vehicles, such as nanoparticles or polymers, to allow for the attachment of targeting ligands or therapeutic molecules.
Data Presentation
The efficiency of CuAAC bioconjugation reactions is dependent on several factors, including the nature of the biomolecule, the concentration of reactants, and the reaction conditions. The following tables provide illustrative data for typical CuAAC reactions. Note: This data is representative and should be optimized for each specific application.
Table 1: Representative Efficiency of CuAAC Labeling of an Azide-Modified Protein
| Molar Excess of this compound | Reaction Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 10 | 1 | 25 | >90 |
| 20 | 1 | 25 | >95 |
| 10 | 4 | 4 | >85 |
| 20 | 4 | 4 | >90 |
Table 2: Comparison of Reaction Parameters for CuAAC
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Biomolecule | Azide-Antibody | Azide-Peptide | Azide-Oligonucleotide |
| Concentration | 1 mg/mL | 5 mg/mL | 100 µM |
| Catalyst | CuSO₄/Sodium Ascorbate | CuSO₄/Sodium Ascorbate | THPTA/CuSO₄/Sodium Ascorbate |
| Solvent | PBS, pH 7.4 | Acetonitrile/Water | Water |
| Typical Yield | >90% | >95% | >98% |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for conjugating this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for protecting the protein from copper-induced damage)
-
Desalting columns for purification
Procedure:
-
Prepare the Reagents:
-
Dissolve this compound in DMSO to prepare a 10-100 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to achieve a final molar excess of 10-20 fold over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
If using THPTA, add it to the reaction mixture at a concentration equivalent to or slightly higher than the CuSO₄ concentration.
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess small molecule reagents and copper catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm the conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: General experimental workflow for bioconjugation.
References
Application Notes: 4-Propargylthiomorpholine 1,1-Dioxide as a Versatile Scaffold in Drug Discovery
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel isoxazole, pyrazole, and triazole heterocycles utilizing 4-Propargylthiomorpholine 1,1-Dioxide as a versatile building block. The inherent reactivity of the terminal alkyne in this starting material allows for its participation in various cycloaddition reactions, offering a straightforward entry into diverse classes of heterocyclic compounds of interest in medicinal chemistry and drug development.[1][2]
Introduction
This compound is a commercially available reagent that features a terminal alkyne tethered to a thiomorpholine 1,1-dioxide scaffold.[3][4][5][6] The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore, and its combination with synthetically adaptable heterocyclic rings can lead to the generation of novel molecular entities with potential biological activity. The primary route for the elaboration of the propargyl group is through 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the construction of five-membered heterocycles.[7][8][9] This document outlines protocols for the synthesis of a representative isoxazole, pyrazole, and triazole derivative.
Synthesis of a Novel Isoxazole Derivative
The synthesis of isoxazoles from terminal alkynes is commonly achieved via a 1,3-dipolar cycloaddition with a nitrile oxide, which can be generated in situ from an aldoxime or a hydroximoyl chloride.[10][11][12][13] This protocol details the synthesis of 3-((1,1-dioxidothiomorpholino)methyl)-5-phenylisoxazole.
Experimental Protocol: Synthesis of 3-((1,1-dioxidothiomorpholino)methyl)-5-phenylisoxazole
Reaction Scheme:
Caption: Reaction scheme for isoxazole synthesis.
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzaldoxime (1.2 equiv.) in anhydrous DCM at 0 °C, add N-Chlorosuccinimide (1.2 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Add pyridine (1.5 equiv.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired isoxazole.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 3-((1,1-dioxidothiomorpholino)methyl)-5-phenylisoxazole | C₁₆H₁₈N₂O₃S | 318.39 | 75-85 | 135-137 | 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.45 (s, 1H), 4.05 (s, 2H), 3.20-3.10 (m, 4H), 3.05-2.95 (m, 4H). |
Synthesis of a Novel Pyrazole Derivative
Pyrazoles can be synthesized from terminal alkynes through various methods, including cycloaddition with diazo compounds or condensation with hydrazines.[2][14][15] The following protocol describes the synthesis of 1-phenyl-3-((1,1-dioxidothiomorpholino)methyl)-1H-pyrazole via a condensation-cyclization reaction with phenylhydrazine.
Experimental Protocol: Synthesis of 1-phenyl-3-((1,1-dioxidothiomorpholino)methyl)-1H-pyrazole
Reaction Scheme:
Caption: Reaction scheme for pyrazole synthesis.
Materials:
-
This compound
-
Phenylhydrazine
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in absolute ethanol.
-
Add phenylhydrazine (1.1 equiv.) to the solution.
-
Add a catalytic amount of sodium ethoxide (0.1 equiv.).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the desired pyrazole.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 1-phenyl-3-((1,1-dioxidothiomorpholino)methyl)-1H-pyrazole | C₁₆H₁₉N₃O₂S | 317.41 | 65-75 | 118-120 | 8.15 (d, 1H), 7.70-7.65 (m, 2H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 1H), 6.40 (d, 1H), 4.00 (s, 2H), 3.15-3.05 (m, 4H), 3.00-2.90 (m, 4H). |
Synthesis of a Novel Triazole Derivative via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[16][17][18][19] This protocol outlines the synthesis of 1-benzyl-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole.
Experimental Protocol: Synthesis of 1-benzyl-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole
Reaction Scheme:
Caption: Reaction scheme for triazole synthesis.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous EDTA solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzyl azide (1.1 equiv.) in a 1:1 mixture of t-BuOH and H₂O.
-
To this solution, add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (DCM/Methanol gradient) to obtain the desired triazole.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 1-benzyl-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole | C₁₆H₂₀N₄O₂S | 348.42 | 90-98 | 142-144 | 7.65 (s, 1H), 7.40-7.30 (m, 5H), 5.55 (s, 2H), 3.95 (s, 2H), 3.10-3.00 (m, 4H), 2.95-2.85 (m, 4H). |
Logical Workflow for Heterocycle Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. ijrpc.com [ijrpc.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyrazoline synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry [organic-chemistry.org]
- 19. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] 4-Propargylthiomorpholine 1,1-Dioxide is a terminal alkyne containing the thiomorpholine 1,1-dioxide scaffold, a privileged structure in medicinal chemistry known for its favorable physicochemical properties and biological activities. The resulting triazole derivatives are of significant interest for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[6][7]
These application notes provide a detailed protocol for the copper-catalyzed cycloaddition of this compound with an azide, yielding a stable 1,2,3-triazole linkage.
Applications
The triazole products derived from this compound are versatile scaffolds with numerous potential applications in drug development and chemical biology:
-
Medicinal Chemistry: The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore. Its incorporation into triazole structures can lead to novel compounds with a wide range of biological activities, including but not limited to antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[6][8]
-
Bioconjugation: The resulting triazole can be further functionalized to enable the attachment of biomolecules such as proteins, peptides, or nucleic acids. This is particularly useful for creating targeted drug delivery systems or diagnostic probes.[9][10]
-
PROTACs and Molecular Glues: The bifunctional nature of the triazole product can be exploited in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities for targeted protein degradation.[10]
-
Materials Science: Triazole-containing polymers and materials often exhibit unique properties, and the described reaction can be used for the synthesis of novel functionalized materials.[7]
Experimental Protocols
This section details a general and robust protocol for the copper-catalyzed cycloaddition of this compound with a representative azide, benzyl azide. This protocol can be adapted for other organic azides.
Materials and Reagents:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)[2]
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Organic Solvents for workup and purification (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Protocol: Synthesis of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide
1. Reagent Preparation:
-
Copper(II) Sulfate Solution (0.1 M): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before use as it is susceptible to oxidation.[3]
2. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1-1.2 equivalents) in the chosen solvent system (e.g., 5-10 mL of t-butanol/water 1:1 per mmol of alkyne).
-
Stir the solution at room temperature to ensure complete dissolution.
3. Reaction Initiation and Monitoring:
-
To the stirred solution, add the sodium ascorbate solution (0.1-0.3 equivalents).
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents). A color change is typically observed.
-
For reactions in aqueous media or with sensitive biomolecules, the use of a copper-chelating ligand like THPTA is recommended to improve catalyst stability and reduce potential side reactions.[2] If using a ligand, pre-mix the copper sulfate solution with the ligand before adding to the reaction mixture.[11]
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product indicates reaction completion. Reaction times can range from 1 to 24 hours.
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide.
5. Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Value/Range | Notes |
| Alkyne | This compound | 1.0 equivalent |
| Azide | Benzyl Azide (or other organic azide) | 1.0 - 1.2 equivalents |
| Copper Source | CuSO₄·5H₂O | 1 - 5 mol% |
| Reducing Agent | Sodium Ascorbate | 5 - 10 mol% (or up to 1 equivalent) |
| Ligand (Optional) | THPTA | 2 - 5 equivalents relative to copper |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF/H₂O | Choose based on substrate solubility |
| Temperature | Room Temperature | Elevated temperatures may be used to accelerate the reaction |
| Reaction Time | 1 - 24 hours | Monitor by TLC |
| Typical Yield | > 85% | Dependent on azide and purification |
Visualization of Workflow and Reaction
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Covalent Protein Labeling Using 4-Propargylthiomorpholine 1,1-Dioxide Derivatives
Introduction
4-Propargylthiomorpholine 1,1-dioxide and its derivatives represent a class of chemical probes designed for the targeted labeling of proteins within a complex biological system. These molecules are bifunctional, featuring a reactive electrophilic sulfone group and a versatile alkyne handle. The thiomorpholine 1,1-dioxide core acts as a reactive center, or "warhead," that can form a stable, covalent bond with nucleophilic amino acid residues on proteins, such as cysteine or lysine. The terminal propargyl group (an alkyne) serves as a bioorthogonal handle for subsequent detection and analysis.
Following the covalent labeling event, the alkyne handle can be selectively modified through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the attachment of various reporter tags, including fluorophores for imaging, biotin for affinity purification and enrichment, or other moieties to facilitate analysis. This two-step approach enables activity-based protein profiling (ABPP) and chemoproteomic workflows to identify protein targets, study enzyme function, and discover novel binding sites for drug development.
Key Applications
-
Target Identification and Validation: Identification of the specific protein targets of a small molecule or drug candidate.
-
Activity-Based Protein Profiling (ABPP): Studying the activity of entire enzyme families in their native environment.
-
Covalent Ligand Discovery: Screening for and characterizing novel covalent inhibitors.
-
Drug-Target Occupancy Studies: Measuring how much of a target protein is engaged by a drug in cells or in vivo.
Mechanism of Action
The labeling process is initiated by the nucleophilic attack of an amino acid residue (e.g., the thiolate of cysteine) on the electrophilic sulfone of the thiomorpholine 1,1-dioxide ring. This results in the formation of a stable covalent bond, effectively "tagging" the protein with the probe. The specificity of labeling can be tuned by modifying the core structure of the probe to favor interactions with the binding pocket of a particular protein or protein family.
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound derivatives in protein labeling experiments.
Protocol 1: In-Cell Protein Labeling
This protocol describes the labeling of proteins in living cells with a this compound probe.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
This compound probe (resuspended in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge and tubes
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plate or 10 cm dish) and grow to 70-80% confluency.
-
Probe Incubation: Prepare the desired concentration of the this compound probe by diluting the DMSO stock in pre-warmed cell culture medium. A typical concentration range to test is 1-100 µM.
-
Remove the old medium from the cells and add the medium containing the probe.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS to remove excess probe.
-
Add cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome. The sample is now ready for downstream click chemistry and analysis.
Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteome
This protocol describes the attachment of a biotin tag to the alkyne-labeled proteins via CuAAC for subsequent enrichment.
Materials:
-
Alkyne-labeled protein lysate from Protocol 1
-
Biotin-azide (e.g., Azido-PEG3-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4) solution
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click-Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mix. The volumes can be scaled as needed.
-
50 µL of protein lysate (1-2 mg/mL)
-
Add Biotin-azide to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
-
Vortex briefly to mix.
-
Initiate Reaction: Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.
-
Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Sample Preparation for Analysis: After incubation, the biotin-tagged proteins are ready for downstream applications such as enrichment on streptavidin beads or direct analysis by western blot. For SDS-PAGE analysis, add an equal volume of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
Data Presentation
The following tables represent typical quantitative data that could be obtained from experiments using this compound probes.
Table 1: Concentration-Dependent Labeling of Target Protein X
| Probe Concentration (µM) | Normalized Signal Intensity (Arbitrary Units) |
| 0 (Control) | 0.05 ± 0.01 |
| 1 | 0.25 ± 0.03 |
| 10 | 0.78 ± 0.06 |
| 50 | 0.95 ± 0.04 |
| 100 | 0.98 ± 0.05 |
Table 2: Time-Course of Labeling of Target Protein X with 10 µM Probe
| Incubation Time (minutes) | Normalized Signal Intensity (Arbitrary Units) |
| 0 | 0.04 ± 0.01 |
| 15 | 0.35 ± 0.04 |
| 30 | 0.62 ± 0.05 |
| 60 | 0.79 ± 0.07 |
| 120 | 0.85 ± 0.06 |
Visualizations
Caption: Workflow for chemoproteomic analysis using an alkyne probe.
Caption: Labeling and detection of proteins with a covalent probe.
Application Notes and Protocols for Peptide Modification with 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propargylthiomorpholine 1,1-Dioxide is a versatile bifunctional reagent designed for the straightforward modification of peptides and other biomolecules. This compound features a terminal alkyne group, rendering it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The thiomorpholine 1,1-dioxide moiety is a polar, hydrogen bond-accepting group that can enhance the aqueous solubility and influence the pharmacokinetic properties of the modified peptide. Its incorporation into peptide structures can be leveraged for various applications, including the development of novel peptide-drug conjugates, the creation of sophisticated imaging probes, and the generation of new biomaterials.
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent ligation of the this compound to an azide-modified peptide under mild, aqueous conditions.[1][2][3] This protocol provides a framework for the successful modification of peptides with this compound and subsequent analysis.
Applications
The modification of peptides with this compound opens avenues for a multitude of research and development applications:
-
Enhanced Solubility and Pharmacokinetics: The polar sulfone group can improve the solubility of hydrophobic peptides, potentially leading to improved formulation and bioavailability.
-
Development of Peptide-Drug Conjugates (PDCs): The terminal alkyne serves as a handle for conjugating azide-containing small molecule drugs to a peptide, enabling targeted drug delivery.
-
Fluorescent Probe and Imaging Agent Synthesis: The thiomorpholine dioxide moiety can be a component of a larger molecular probe, where the peptide component provides biological targeting.[4]
-
Biomaterial Science: Modified peptides can be used as building blocks for the creation of novel hydrogels and other biomaterials with tailored properties.
-
Proteomics and Chemical Biology: As a bioorthogonal handle, it allows for the specific labeling and detection of peptides in complex biological samples.
Chemical Reaction Mechanism
The core of the modification strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring, covalently linking the this compound to a peptide that has been previously functionalized with an azide group. The reaction is highly specific and proceeds with high yield under mild conditions.[1][2]
Experimental Protocols
Protocol 1: Modification of an Azide-Containing Peptide in Solution
This protocol describes the modification of a purified peptide that already contains an azide functionality (e.g., azidohomoalanine or a lysine residue modified with an azide-containing linker).
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (Na-Ascorbate)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for protecting the peptide from oxidative damage)
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
Procedure:
-
Peptide Preparation: Dissolve the azide-modified peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
If using a ligand, prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution.
-
This compound stock solution (1.5 to 5 equivalents relative to the peptide).
-
(Optional) TBTA stock solution (1 equivalent relative to CuSO₄).
-
-
Initiation of Reaction:
-
Add the CuSO₄ stock solution (0.1 to 0.5 equivalents relative to the peptide).
-
Immediately add the freshly prepared Sodium Ascorbate stock solution (1 to 2 equivalents relative to the peptide).
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding 10 mM EDTA to chelate the copper catalyst.
-
Purification: Purify the modified peptide from excess reagents and catalyst using RP-HPLC with a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[5]
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of this compound (C₇H₁₁NO₂S, MW: 173.23).
Protocol 2: On-Resin Modification of a Peptide
This protocol is for modifying a peptide containing an azide functionality while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin with an azide-containing amino acid
-
This compound
-
Copper(I) Iodide (CuI) or CuSO₄/Sodium Ascorbate
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction solvent (e.g., DMF or a mixture of DMF/DCM)
-
Washing solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in the reaction solvent for 30 minutes.
-
Reagent Preparation:
-
Dissolve this compound (5-10 equivalents relative to the resin loading) in the reaction solvent.
-
If using CuSO₄/Sodium Ascorbate, prepare fresh stock solutions as described in Protocol 1. If using CuI, it can be added directly.
-
-
Reaction Setup:
-
To the swollen resin, add the solution of this compound.
-
Add DIPEA (2 equivalents relative to the copper catalyst).
-
Add the copper catalyst (e.g., CuI, 2-5 equivalents).
-
-
Incubation: Agitate the reaction mixture at room temperature for 4-12 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the peptide by RP-HPLC as described in Protocol 1.
-
Characterization: Analyze the purified peptide by mass spectrometry to confirm successful modification.
Data Presentation
The efficiency of the peptide modification can be evaluated based on reaction time, yield, and purity. The following table provides illustrative data for the solution-phase modification of a model azide-containing peptide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration | 1 mg/mL | 1 mg/mL | 2 mg/mL |
| Equivalents of Alkyne | 1.5 | 3 | 3 |
| Equivalents of CuSO₄ | 0.2 | 0.2 | 0.3 |
| Equivalents of Na-Ascorbate | 1.0 | 1.0 | 1.5 |
| Reaction Time (hours) | 4 | 2 | 2 |
| Conversion (%) * | >90% | >95% | >98% |
| Isolated Yield (%) | 85% | 92% | 94% |
| Purity (by HPLC) | >98% | >98% | >99% |
*Conversion as determined by LC-MS analysis of the crude reaction mixture. Note: This data is illustrative and optimal conditions should be determined empirically for each specific peptide.
Visualization of Experimental Workflow and Logical Relationships
References
Application Notes: Developing Kinase Inhibitors Using the 4-Propargylthiomorpholine 1,1-Dioxide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Propargylthiomorpholine 1,1-Dioxide scaffold is an emerging privileged structure in medicinal chemistry for the development of targeted covalent kinase inhibitors.[1][2][3][4] The unique combination of the thiomorpholine 1,1-dioxide group, which can improve pharmacokinetic properties, and the reactive propargyl group, which can act as a covalent "warhead," makes this scaffold highly attractive for designing potent and selective kinase inhibitors.[5][6] This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors based on this versatile scaffold.
The propargyl group can act as a latent electrophile, forming a covalent bond with a nucleophilic cysteine residue within the ATP-binding site of a target kinase.[5][6] This irreversible or reversible covalent interaction can lead to prolonged target engagement and enhanced inhibitor potency.[7] The synthesis of such inhibitors can be readily achieved through established methods, including "click chemistry," which utilizes the terminal alkyne of the propargyl group for efficient conjugation to a kinase-targeting pharmacophore.[8][9][10][11][12]
These application notes will guide researchers through the design, synthesis, and biological evaluation of novel kinase inhibitors utilizing the this compound scaffold, with a focus on targeting kinases implicated in cancer signaling pathways.
Featured Application: Development of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor
This section details a hypothetical application in developing a covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. The design involves coupling the this compound scaffold to a known BTK-binding core.
Design Rationale
The inhibitor, designated as BTK-Propargyl-TM , is designed to bind to the ATP-binding site of BTK. The core pharmacophore ensures initial non-covalent binding affinity and selectivity, while the propargyl group is positioned to react with a non-catalytic cysteine residue (Cys481 in human BTK) located in the active site, leading to covalent inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized inhibitor, BTK-Propargyl-TM , and relevant controls.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| BTK-Propargyl-TM | BTK | 5.2 |
| Ibrutinib (Control) | BTK | 2.8 |
| Non-covalent Analog | BTK | 150.7 |
Table 2: Kinase Selectivity Profile
| Compound | BTK IC50 (nM) | EGFR IC50 (nM) | JAK3 IC50 (nM) | TEC IC50 (nM) |
| BTK-Propargyl-TM | 5.2 | >1000 | 850 | 45 |
| Ibrutinib (Control) | 2.8 | 5.6 | 1070 | 78 |
Table 3: Cell-Based Activity
| Compound | Cell Line (B-cell lymphoma) | Proliferation GI50 (nM) |
| BTK-Propargyl-TM | TMD8 | 12.5 |
| Ibrutinib (Control) | TMD8 | 8.1 |
Experimental Protocols
Protocol 1: Synthesis of BTK-Propargyl-TM
This protocol describes a potential synthetic route for BTK-Propargyl-TM via a Suzuki coupling followed by an amide coupling.
Materials:
-
Starting Material A (A suitable bromo-substituted BTK-binding core)
-
Starting Material B (A suitable boronic ester-functionalized pyrazole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents (e.g., Dioxane, Water, DMF)
-
Amide coupling reagents (e.g., HATU, DIPEA)
Procedure:
-
Suzuki Coupling:
-
Dissolve Starting Material A (1 eq) and Starting Material B (1.2 eq) in a mixture of dioxane and water (4:1).
-
Add Na2CO3 (3 eq) and degas the mixture with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) and heat the reaction at 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the intermediate carboxylic acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the final product, BTK-Propargyl-TM , by preparative HPLC.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro Kinase Inhibition Assay (BTK)
This protocol outlines a method to determine the IC50 value of BTK-Propargyl-TM against BTK.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
BTK-Propargyl-TM and control compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of BTK-Propargyl-TM and control compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the test compounds at various concentrations.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative activity of BTK-Propargyl-TM in a B-cell lymphoma cell line.
Materials:
-
TMD8 cell line (or other relevant B-cell lymphoma line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
BTK-Propargyl-TM and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of BTK-Propargyl-TM and control compounds.
-
Incubate the cells for 72 hours at 37 °C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percent inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway
Caption: BTK Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Kinase Inhibitor Development Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. rroeder.nd.edu [rroeder.nd.edu]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Polymers with 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with bioactive molecules is a cornerstone of modern drug delivery and materials science. 4-Propargylthiomorpholine 1,1-Dioxide is a versatile building block, notable for its propargyl group which allows for efficient covalent conjugation to polymers via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This process is characterized by its high selectivity, efficiency, and biocompatibility, making it ideal for creating advanced polymer-drug conjugates and functional biomaterials.[4][5][6][7][8]
These functionalized polymers have wide-ranging applications, including the development of targeted drug delivery systems, advanced hydrogels, and novel biomaterials for tissue engineering.[8][9][10][11][12][13] By attaching this compound to a polymer backbone, researchers can impart new functionalities, enhance drug loading capacity, and create targeted therapeutic nanoparticles.
This document provides detailed protocols for the functionalization of a representative azide-modified polymer with this compound and subsequent characterization.
Data Presentation
Table 1: Materials and Reagents for Polymer Functionalization
| Reagent | Supplier | Purity/Grade | Purpose |
| Azide-terminated Polymer (e.g., Azide-PEG) | Various | ≥95% | Polymer backbone for conjugation |
| This compound | TCI, Chem-Impex | >98.0% | Alkyne-containing molecule for conjugation |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ≥98% | Copper catalyst precursor |
| Sodium Ascorbate | Sigma-Aldrich | ≥98% (HPLC) | Reducing agent to generate Cu(I) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | BroadPharm | ≥95% | Water-soluble Cu(I)-stabilizing ligand |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% | Reaction solvent |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent for purification |
| Diethyl Ether | Sigma-Aldrich | Anhydrous, ≥99.0% | Non-solvent for polymer precipitation |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Labs | 99.8 atom % D | Solvent for NMR analysis |
| Tetrahydrofuran (THF) | Sigma-Aldrich | HPLC Grade | Mobile phase for GPC analysis |
Table 2: Hypothetical Characterization Data for Functionalized Polymer
| Analysis Technique | Parameter | Unmodified Azide-Polymer | Functionalized Polymer |
| ¹H NMR | Peak at ~2.1 ppm (azide-adjacent CH₂) | Present | Absent/Reduced |
| Peak at ~7.8 ppm (triazole proton) | Absent | Present | |
| Peaks for this compound | Absent | Present | |
| FTIR | Azide stretch (~2100 cm⁻¹) | Present | Absent/Significantly Reduced |
| Alkyne C-H stretch (~3300 cm⁻¹) | Absent | Absent | |
| Triazole ring vibrations | Absent | Present | |
| GPC | Number Average Molecular Weight (Mn) | 5000 Da | 5173 Da (calculated) |
| Polydispersity Index (PDI) | 1.05 | 1.06 | |
| Click Reaction Efficiency | Calculated from ¹H NMR | N/A | >95% |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound to an azide-terminated polymer.
1. Preparation of Stock Solutions:
-
Azide-Polymer Solution: Dissolve azide-terminated polymer (e.g., Azide-PEG, 1 equivalent) in anhydrous DMF to a final concentration of 20 mg/mL.
-
This compound Solution: Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Copper(II) Sulfate Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.[4][5]
-
Sodium Ascorbate Solution: Freshly prepare a 1 M solution of sodium ascorbate in deionized water.[4][5]
-
THPTA Solution: Prepare a 200 mM solution of THPTA in deionized water.[4][5]
2. Reaction Setup: a. In a round-bottom flask, add the Azide-Polymer solution. b. Add the this compound solution to the flask. c. Add the THPTA solution (5 equivalents relative to CuSO₄). d. Add the Copper(II) Sulfate solution (0.1 equivalents relative to the azide polymer). e. Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
3. Reaction Initiation and Progression: a. While stirring under an inert atmosphere, add the freshly prepared sodium ascorbate solution (0.5 equivalents relative to the azide polymer) to initiate the reaction.[4][5][7] b. Allow the reaction to proceed at room temperature for 24 hours with continuous stirring. c. The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹.
4. Purification of the Functionalized Polymer: a. After the reaction is complete, dilute the reaction mixture with a small amount of DCM. b. Precipitate the polymer by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring. c. Collect the precipitated polymer by filtration or centrifugation. d. Wash the polymer multiple times with fresh cold diethyl ether to remove unreacted reagents and catalyst. e. Dry the final product under vacuum overnight.
Protocol 2: Characterization of the Functionalized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a small amount of the dried functionalized polymer in an appropriate deuterated solvent (e.g., CDCl₃). b. Acquire ¹H NMR spectra to confirm the successful conjugation. Look for the appearance of the characteristic triazole proton peak and the peaks corresponding to the this compound moiety, alongside the disappearance or reduction of the signal from the protons adjacent to the azide group in the starting polymer. c. The degree of functionalization can be quantified by comparing the integration of the polymer backbone peaks with the new peaks from the attached molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: a. Obtain an FTIR spectrum of the dried polymer sample. . Confirm the completion of the reaction by the disappearance of the strong azide stretching vibration at ~2100 cm⁻¹.
3. Gel Permeation Chromatography (GPC): a. Dissolve the polymer in an appropriate solvent (e.g., THF) and analyze by GPC. b. A slight increase in the molecular weight and a monomodal distribution with a low polydispersity index (PDI) are indicative of a successful and clean conjugation reaction without significant side reactions.
Mandatory Visualizations
Caption: Experimental workflow for polymer functionalization.
Caption: Conceptual pathway for drug delivery application.
References
- 1. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Research Portal [researchdiscovery.drexel.edu]
Troubleshooting & Optimization
Technical Support Center: 4-Propargylthiomorpholine 1,1-Dioxide in Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Propargylthiomorpholine 1,1-Dioxide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a versatile bifunctional molecule. It contains a terminal alkyne group, making it a suitable substrate for click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] Its thiomorpholine 1,1-dioxide core is a feature found in various biologically active compounds, making this reagent particularly useful in pharmaceutical development and medicinal chemistry for the synthesis of novel therapeutic agents.[1]
Q2: What are the recommended starting conditions for a CuAAC reaction with this compound?
For a successful CuAAC reaction, it is crucial to use the appropriate reagents and conditions. Below is a table summarizing recommended starting concentrations and ratios. Please note that optimization may be necessary for specific substrates.
| Reagent | Recommended Concentration/Ratio | Purpose |
| This compound | 1 equivalent | Alkyne source |
| Azide-containing molecule | 1 - 1.2 equivalents | Azide source |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 1 mol% | Copper(I) precursor |
| Sodium Ascorbate | 1 - 5 equivalents (relative to CuSO₄) | Reducing agent to generate Cu(I) |
| Copper Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to CuSO₄) | Stabilizes Cu(I), accelerates reaction, and protects biomolecules |
| Solvent | Aqueous buffers, t-BuOH/H₂O, DMF, DMSO | Solubilize reactants |
Q3: Is the thiomorpholine 1,1-dioxide moiety stable under typical CuAAC conditions?
The thiomorpholine 1,1-dioxide group is generally considered a stable functional group. While there is no specific literature detailing its degradation under CuAAC conditions, sulfones are known to be robust.[3] However, it is always good practice to monitor reactions for any unexpected side products.
Troubleshooting Guides
Problem: Low or No Product Yield
Q: I am not getting the expected triazole product, or the yield is very low. What could be the issue?
A: Low or no product yield in a CuAAC reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue.
-
Check the Quality of Your Reagents:
-
This compound: Ensure the purity of your alkyne. Impurities can inhibit the catalyst.
-
Azide: Confirm the purity and stability of your azide-containing molecule.
-
Sodium Ascorbate: Use a freshly prepared solution of sodium ascorbate, as it can degrade upon storage, leading to insufficient reduction of Cu(II) to the active Cu(I) catalyst.
-
-
Evaluate the Copper Catalyst:
-
Copper Source: Ensure you are using a reliable source of copper. Copper(II) sulfate is commonly used, but requires a reducing agent.
-
Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen. Degassing your solvent before the reaction can help prevent this. The use of a stabilizing ligand is also highly recommended.[4]
-
-
Optimize Reaction Conditions:
-
Ligand: The use of a copper-chelating ligand like THPTA or TBTA is crucial, especially in biological applications. The ligand stabilizes the Cu(I) catalyst, prevents its disproportionation, and can accelerate the reaction.[5]
-
Solvent: Ensure your reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system like DMSO/water or DMF/water.
-
Concentration: Click chemistry reactions are often concentration-dependent. If your reaction is too dilute, the rate will be slow.
-
Problem: Presence of Insoluble Material
Q: I observe a precipitate in my reaction mixture. What could it be and how can I avoid it?
A: The formation of insoluble material can be due to several reasons:
-
Copper(I) Acetylide Formation: Terminal alkynes can react with Cu(I) to form insoluble copper acetylides, especially in the absence of a stabilizing ligand or in certain solvent systems.
-
Solution: Ensure a sufficient concentration of a stabilizing ligand (e.g., THPTA) is present before adding the copper source.
-
-
Poor Solubility of Reactants or Product: Your starting materials or the resulting triazole product may have poor solubility in the chosen solvent.
-
Solution: Try a different solvent system. For example, if you are using an aqueous buffer, adding an organic co-solvent like DMSO or DMF might improve solubility.
-
Problem: Unexpected Side Products
Q: I see multiple spots on my TLC or peaks in my LC-MS corresponding to unexpected products. What are the likely side reactions?
A: While CuAAC is a highly specific reaction, side products can form under certain conditions.
-
Oxidative Homocoupling (Glaser Coupling): This is a common side reaction for terminal alkynes in the presence of copper and an oxidant (like oxygen), leading to the formation of a diacetylene.
-
Cause: Insufficient reducing agent (sodium ascorbate) or exposure to oxygen.
-
Solution: Degas your solvents and reaction mixture. Ensure an adequate excess of sodium ascorbate is used to maintain a reducing environment.
-
-
Reactions involving the Thiomorpholine Moiety: While the thiomorpholine 1,1-dioxide is generally stable, the nitrogen atom is a tertiary amine.
-
Potential for Copper Coordination: The nitrogen atom could potentially coordinate with the copper catalyst, which might affect the reaction rate. Using a strong chelating ligand for copper should minimize this effect.
-
Potential for Michael Addition: Although the sulfone group is electron-withdrawing, making the adjacent protons slightly acidic, a Michael addition involving the thiomorpholine ring is unlikely under standard CuAAC conditions. However, if you are using a modified protocol with strong bases, this could be a consideration.
-
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, your azide-containing molecule, CuSO₄, and a ligand (e.g., THPTA) in a suitable solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (1 equivalent).
-
Add the azide solution (1.05 equivalents).
-
Add the ligand solution (e.g., 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 1 mol%).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (e.g., 5 equivalents relative to CuSO₄) to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or crystallization.
-
Visualizations
Caption: A general workflow for performing a CuAAC reaction.
Caption: A troubleshooting workflow for low product yield in CuAAC reactions.
Caption: Logical relationship between the desired CuAAC reaction and a common side reaction.
References
Technical Support Center: Purification of 4-Propargylthiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propargylthiomorpholine 1,1-Dioxide. The following information is designed to help you troubleshoot common purification issues and to provide guidance on best practices for obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. A common synthesis involves the propargylation of thiomorpholine followed by oxidation. In this case, common impurities may include:
-
Unreacted starting materials: Thiomorpholine 1,1-dioxide or 4-propargylthiomorpholine.
-
Partially oxidized species: 4-Propargylthiomorpholine 1-oxide (the corresponding sulfoxide).
-
Byproducts of propargylation: Di-propargylated species or products from side reactions of the propargyl group.
-
Residual solvents: Solvents used in the reaction or work-up (e.g., DMF, acetone, THF).
-
Degradation products: Propargyl halides can degrade over time, leading to impurities.
Q2: My purified this compound product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in the final product is typically due to the presence of trace amounts of colored impurities, which may be polymeric byproducts or degradation products. To obtain a white crystalline product, you can perform a decolorization step using activated carbon. This involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, stirring or refluxing the mixture, and then performing a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: If your product is oiling out or failing to crystallize, consider the following troubleshooting steps:
-
Solvent selection: Ensure you are using an appropriate solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or use a binary solvent system.
-
Purity: The presence of significant impurities can inhibit crystallization. Try to pre-purify the crude product, for example, by a simple filtration through a plug of silica gel.
-
Supersaturation: Your solution may not be sufficiently supersaturated. Try to reduce the volume of the solvent.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
Cooling rate: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling can sometimes lead to the formation of an oil.
Troubleshooting Guides
Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurities in NMR/LC-MS | Co-precipitation of impurities with the product. | 1. Re-evaluate solvent choice: The impurity may have similar solubility to your product in the chosen solvent. Try a different solvent or a solvent mixture. 2. Slow cooling: Allow the crystallization to proceed slowly to give the best chance for selective crystallization. 3. Multiple recrystallizations: A second recrystallization may be necessary to achieve the desired purity. |
| Product is an oil, not a solid | The melting point of the product is below the temperature of the crystallization environment, or impurities are depressing the melting point. | 1. Use a lower boiling point solvent: This allows for crystallization at a lower temperature. 2. Use a co-solvent: Add a non-solvent to the solution of your compound in a good solvent until turbidity persists, then heat to clarify and cool slowly. 3. Further purification: The crude product may be too impure to crystallize directly. Consider column chromatography first. |
| Low yield | The product is too soluble in the recrystallization solvent, even at low temperatures. | 1. Change the solvent: Choose a solvent in which your product is less soluble. 2. Reduce the amount of solvent: Use the minimum amount of hot solvent required to dissolve your compound. 3. Cool to a lower temperature: Place the crystallization flask in an ice bath or freezer to maximize crystal formation. |
Issues with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). | 1. Optimize the eluent: Use thin-layer chromatography (TLC) to test different solvent systems to find one that gives good separation (Rf of your product around 0.3-0.4). 2. Use a gradient elution: Start with a less polar eluent and gradually increase the polarity. |
| Product degradation on the column | The product is sensitive to the stationary phase (e.g., silica gel is acidic, alumina can be acidic, basic, or neutral). | 1. Deactivate the stationary phase: Add a small amount of a base (e.g., triethylamine) to the eluent when using silica gel for basic compounds. 2. Use a different stationary phase: Consider using neutral alumina or reverse-phase silica gel (C18). |
| Streaking or tailing of spots on TLC/column | The compound is highly polar and interacting strongly with the stationary phase, or the sample is overloaded. | 1. Add a polar modifier: Add a small amount of a polar solvent like methanol or acetic acid to the eluent. 2. Load less sample: Overloading the column will lead to poor separation. |
Data Presentation
Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Simple, inexpensive, scalable | Can have lower yields, requires a solid product, finding a suitable solvent can be time-consuming |
| Column Chromatography (Silica Gel) | 95-99% | Good for separating complex mixtures, applicable to oils and solids | Can be time-consuming and labor-intensive, potential for product degradation, uses large volumes of solvent |
| Reverse-Phase Chromatography (C18) | >98% | Milder conditions, good for polar compounds | More expensive stationary phase, uses aqueous solvent systems |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at elevated temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and water.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (1-2% by weight of your compound) and heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your product from impurities. The desired product should have an Rf value of approximately 0.3-0.4. A common starting point for sulfones is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
overcoming solubility issues with 4-Propargylthiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propargylthiomorpholine 1,1-Dioxide.
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. Based on available data, this compound has been successfully dissolved in a mixture of methanol and water (5:1 ratio). Other potential solvents include Dimethylformamide (DMF) and Tetrahydrofuran (THF). If you are using a non-polar solvent, you will likely encounter solubility challenges.
-
Heating: For solvents like methanol, applying heat can significantly improve solubility. One report indicates the compound is "almost transparent in hot Methanol". When heating, be sure to do so gradually and monitor for any signs of degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance the rate of dissolution.
-
Particle Size Reduction: If you have the compound in a larger crystalline form, gently grinding it to a fine powder can increase the surface area available for solvation, which can improve the dissolution rate.[1]
-
Co-solvents: If a single solvent is not effective, a co-solvent system can be employed. The successful use of a methanol:water mixture is an example of this. Experimenting with different ratios of a polar protic solvent (like ethanol or methanol) and a polar aprotic solvent (like DMSO or DMF) may yield good results.
Q2: I've tried heating and sonication, but the solubility is still poor. What are my next options?
A2: If basic techniques are insufficient, you may need to consider more advanced methods for solubility enhancement, which are common in pharmaceutical development:
-
pH Adjustment: The impact of pH on the solubility of this compound is not well-documented. However, for compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly alter solubility. Given the presence of the sulfone group, the compound is likely neutral, and thus pH adjustment may have a limited effect.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a molecular level. While this is a more complex formulation strategy, it can dramatically improve the dissolution of poorly soluble compounds.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value |
| Appearance | White to almost white crystalline powder |
| Molecular Formula | C₇H₁₁NO₂S |
| Molecular Weight | 173.23 g/mol |
| Melting Point | 114 - 118 °C |
Q2: In which solvents is this compound known to be soluble?
A2: Based on documented experimental use, the following solvents and solvent systems have been successfully used to dissolve this compound. Quantitative solubility data is limited, so these should be considered as starting points for your experiments.
| Solvent/System | Temperature | Notes |
| Methanol:Water (5:1) | Room Temperature | Used in "click chemistry" reactions.[4] |
| Methanol | Hot | Described as "almost transparent". |
| Dimethylformamide (DMF) | Not Specified | Used as a reaction solvent.[5] |
| Tetrahydrofuran (THF) | 55 °C | Used as a reaction solvent.[6] |
Q3: Are there any general strategies to improve the solubility of compounds like this compound?
A3: Yes, several general techniques can be applied to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[1][2]
-
Modification of Crystal Habit: Using amorphous forms or different polymorphs can improve solubility.
-
Drug Dispersion in Carriers: Techniques like solid dispersions and eutectic mixtures can enhance solubility.[2][3]
-
-
Chemical Modifications:
-
Use of Buffers and pH Adjustment: For ionizable compounds, altering the pH can increase solubility.
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve aqueous solubility.
-
Experimental Protocols
Protocol 1: Dissolution in a Methanol/Water Co-solvent System for "Click Chemistry"
This protocol is based on procedures described for using this compound in copper-catalyzed "click chemistry" reactions.[3][4]
-
Preparation: To a round-bottom flask, add the desired amount of this compound.
-
Solvent Addition: Prepare a 5:1 (v/v) mixture of methanol and water. Add this solvent mixture to the flask containing the compound.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming or sonication can be used to expedite this process if necessary.
-
Reaction: Once a clear solution is obtained, the other reagents for the "click chemistry" reaction (e.g., azide, copper catalyst, base) can be added.
Protocol 2: General Solubility Testing Workflow
This protocol provides a systematic approach to finding a suitable solvent for this compound.
-
Initial Solvent Screening:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with the solvents in which solubility has been reported (methanol, DMF, THF) and expand to other common laboratory solvents (e.g., DMSO, acetonitrile, ethanol).
-
Vortex each vial for 30 seconds and visually inspect for dissolution.
-
-
Incremental Solvent Addition:
-
For solvents that show partial or no dissolution, add another measured volume of the solvent and vortex again.
-
Repeat this process until the compound dissolves or a practical volume limit is reached. This will give a semi-quantitative measure of solubility (e.g., >10 mg/mL).
-
-
Effect of Temperature:
-
For promising solvents where complete dissolution was not achieved at room temperature, gently warm the vials while stirring.
-
Note the temperature at which the compound dissolves. Be cautious of solvent evaporation.
-
-
Data Recording:
-
Record the solubility in terms of mg/mL for each solvent and condition tested.
-
Visualizations
References
- 1. WO2024060966A1 - Composé inhibiteur de pan-kras - Google Patents [patents.google.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Screening hydrogels for antifibrotic properties by implanting cellularly barcoded alginates in mice and a non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. WO2003020721A1 - Pyrrolo pyrimidines as agents for the inhibition of cystein proteases - Google Patents [patents.google.com]
- 6. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 4-Propargylthiomorpholine 1,1-Dioxide Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-Propargylthiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a CuAAC reaction with this compound?
A1: The optimal catalyst loading can vary depending on the specific reaction conditions, including the azide coupling partner, solvent, and temperature. However, a good starting point for catalyst concentration is typically between 50 µM and 1 mM of a copper(II) salt like CuSO₄, which is then reduced in situ to the active Cu(I) species.[1][2] For bioconjugation reactions, lower concentrations in the range of 50-250 µM are often preferred to minimize potential toxicity to biological samples.[3] It is crucial to empirically determine the lowest effective catalyst concentration that provides a good yield in a reasonable timeframe to minimize potential side reactions.[4]
Q2: Why is my click reaction with this compound failing or giving low yields?
A2: Low or no product formation in CuAAC reactions can stem from several factors. A primary cause is the deactivation of the catalytically active Cu(I) species through oxidation to the inactive Cu(II) state, often due to the presence of dissolved oxygen.[1] Other potential reasons include poor quality of the starting alkyne or azide, incorrect stoichiometry of reactants, low reactant concentrations, or the presence of impurities that may interfere with the catalyst.[5] The sulfone group in this compound is generally stable, but its influence on the solubility of the starting material should be considered when choosing a solvent system.
Q3: What is the role of a ligand in the reaction, and which one should I use?
A3: Stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation.[1][3] Ligands chelate the copper ion, enhancing its stability and catalytic activity, which can lead to improved reaction rates and yields.[1][6] A ligand-to-copper ratio of at least 5:1 is often recommended, especially in bioconjugation experiments, to ensure the catalyst remains active.[5][6]
Q4: What are the common side reactions I should be aware of?
A4: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a reducing environment.[7] This is achieved by using an excess of a reducing agent like sodium ascorbate and by thoroughly degassing all solutions to remove oxygen.[7] In the context of bioconjugation, reactions with free thiols present in proteins (e.g., from cysteine residues) can lead to off-target labeling.[7] Additionally, the combination of the copper catalyst and a reducing agent can generate reactive oxygen species (ROS), potentially damaging biomolecules.[7]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[1][3] This allows for the determination of the consumption of the limiting starting material and the formation of the desired triazole product.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of catalyst loading for the click reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[1] | - Ensure all solvents and solutions are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]- Increase the concentration of the reducing agent (e.g., sodium ascorbate) to a 5-10 fold excess relative to the copper catalyst.[1][5]- Use a stabilizing ligand such as THPTA in a 5:1 ratio with the copper catalyst.[5] |
| Poor Reagent Quality: The this compound or the azide partner is impure. | - Verify the purity of starting materials using techniques like NMR or mass spectrometry.[5]- Consider purifying the reagents if necessary. | |
| Incorrect Stoichiometry: The ratio of alkyne to azide is not optimal. | - While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 2-fold) of one of the reactants (typically the less expensive or more accessible one) can drive the reaction to completion.[5] | |
| Incomplete Reaction | Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed to completion in a reasonable time. | - Gradually increase the concentration of the copper catalyst and the corresponding ligand, maintaining the recommended ligand-to-copper ratio.[5] |
| Steric Hindrance: The azide coupling partner is sterically bulky, slowing down the reaction. | - Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50°C) to overcome the steric hindrance.[5] | |
| Presence of Side Products (e.g., Alkyne Homocoupling) | Oxidative Conditions: The presence of oxygen is leading to the oxidative dimerization of the alkyne.[7] | - Rigorously degas all reaction components.[1]- Ensure a sufficient excess of the reducing agent is present throughout the reaction.[7] |
| High Background Signal (in bioconjugation) | Non-specific Binding: The alkyne or azide probe is binding non-specifically to other molecules in the sample.[4] | - Titrate the concentration of the alkyne and azide probes to the lowest effective concentration.[4]- Increase the number and duration of washing steps after the click reaction.[4]- Include a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers.[7] |
| Reaction with Thiols: The alkyne is reacting with free thiol groups on proteins.[7] | - Consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] |
Quantitative Data Summary
The following table provides recommended concentration ranges for the key components in a typical CuAAC reaction. These are starting points and may require further optimization for your specific system.
| Component | Recommended Concentration Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM[1] | For bioconjugation, start at the lower end of the range (50 - 250 µM).[3] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM - 5 mM[4] | Maintain a ligand to copper ratio of at least 5:1.[5][6] |
| Reducing Agent (e.g., Sodium Ascorbate) | 250 µM - 10 mM | Use a 5-10 fold molar excess over the copper catalyst.[1][8] Prepare the solution fresh before each use.[7] |
| This compound (Alkyne) | Dependent on experimental design | A slight excess relative to the azide may be beneficial if the azide is the limiting reagent.[5] |
| Azide Coupling Partner | Dependent on experimental design | A slight excess relative to the alkyne may be beneficial if the alkyne is the limiting reagent.[5] |
Experimental Protocol: Optimization of Catalyst Loading
This protocol describes a general method for optimizing the copper catalyst concentration for the click reaction of this compound with an azide partner.
1. Reagent Preparation:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable degassed solvent (e.g., DMSO, water, or a mixture).
-
Prepare a 10 mM stock solution of the azide partner in a compatible degassed solvent.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.[5]
-
Prepare a 50 mM stock solution of THPTA in deionized water.[5]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[5]
-
-
Degassing: Thoroughly degas all stock solutions and reaction buffers by sparging with an inert gas (e.g., argon) for at least 20-30 minutes.[1]
2. Reaction Setup (for a single optimization point):
-
In a microcentrifuge tube, combine the this compound and azide stock solutions to achieve the desired final concentrations in the final reaction volume.
-
Add the THPTA stock solution.
-
Add the CuSO₄ stock solution. It is recommended to first prepare a premix of the CuSO₄ and THPTA solutions to allow for the formation of the copper-ligand complex before adding it to the reaction mixture.[2][5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
3. Catalyst Concentration Screening:
-
Set up a series of reactions in parallel, varying the final concentration of CuSO₄ (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
For each copper concentration, maintain a constant ligand-to-copper ratio (e.g., 5:1) and a constant excess of sodium ascorbate (e.g., 5-10 fold molar excess over copper).
-
Include a negative control reaction with no copper catalyst to assess the background reaction rate.
4. Reaction and Monitoring:
-
Allow the reactions to proceed at room temperature, protected from light.[4]
-
Monitor the progress of each reaction at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking small aliquots and analyzing them via TLC or LC-MS.[3]
5. Analysis and Optimization:
-
Determine the lowest catalyst concentration that provides the desired product yield within an acceptable timeframe.
-
Based on the results, further fine-tuning of the catalyst loading, reaction time, or temperature may be performed.[5]
Visualizations
Caption: Experimental workflow for optimizing catalyst loading in a CuAAC reaction.
Caption: Troubleshooting flowchart for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-Propargylthiomorpholine 1,1-Dioxide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Propargylthiomorpholine 1,1-Dioxide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is the N-alkylation of thiomorpholine 1,1-dioxide with a propargyl halide (e.g., propargyl bromide or chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Another potential, though less common, method is the A³ coupling reaction involving thiomorpholine 1,1-dioxide, formaldehyde, and a terminal alkyne.
Q2: What are the main stability concerns during the synthesis of this compound?
A2: The primary stability concerns arise from the reactivity of the propargyl group. Potential issues include:
-
Thermal decomposition: Propargyl-containing compounds can be susceptible to thermal degradation, especially at elevated temperatures.[1][2][3]
-
Base-mediated side reactions: Strong bases can induce isomerization of the propargyl group to an allene or promote other unwanted reactions.[4][5]
-
Over-alkylation: If the reaction conditions are not carefully controlled, di-propargylation of the starting amine can occur, leading to quaternary ammonium salt formation.[6]
Q3: How can I purify the final product effectively?
A3: Purification of this compound can typically be achieved through column chromatography on silica gel.[7] Given the polarity of the sulfone group, a solvent system such as ethyl acetate/petroleum ether or dichloromethane/methanol may be effective. Recrystallization from a suitable solvent system could also be a viable method for obtaining a high-purity product.[8] For polar amines, ion-exchange chromatography can also be considered.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Poor quality of propargyl halide | Use freshly distilled or a new bottle of propargyl bromide/chloride. Commercial propargyl bromide is often stabilized.[6] | Propargyl halides can degrade over time, leading to lower reactivity. |
| Ineffective base | Select a base with a pKa high enough to deprotonate the secondary amine of thiomorpholine 1,1-dioxide. Common choices include potassium carbonate or triethylamine. | Incomplete deprotonation of the amine will result in a slow or incomplete reaction. |
| Moisture in the reaction | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the base and potentially hydrolyze the propargyl halide. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | While high temperatures can cause decomposition, some activation energy is required for the reaction to proceed at a reasonable rate. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Rationale |
| Di-propargylation | Use a slight excess of thiomorpholine 1,1-dioxide relative to the propargyl halide. | This will favor the mono-alkylation product by ensuring there is always a primary amine available to react.[6] |
| Isomerization to allene | Use a milder base (e.g., sodium bicarbonate) or perform the reaction at a lower temperature. Avoid strong, non-nucleophilic bases if possible. | Strong bases can deprotonate the propargylic proton, leading to rearrangement. |
| Decomposition of starting material or product | Monitor the reaction closely by TLC or LC-MS. Avoid prolonged reaction times and excessive heat. | Thermal stress can lead to the decomposition of both the propargyl halide and the N-propargyl product.[1][2][3] |
Experimental Protocols
General Protocol for N-Propargylation of Thiomorpholine 1,1-Dioxide
This protocol is a generalized procedure based on common practices for the N-alkylation of secondary amines with propargyl halides.
-
Preparation: To a solution of thiomorpholine 1,1-dioxide (1.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) is added a suitable base (e.g., potassium carbonate, 1.5-2.0 eq.).
-
Reaction: The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (or chloride) (1.1 eq.) is then added dropwise.
-
Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reaction Conditions for N-Propargylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (e.g., ACN, DMF, THF)[6] | Prevents side reactions with water and effectively dissolves reactants. |
| Base | K₂CO₃, Na₂CO₃, Et₃N | Sufficiently basic to deprotonate the amine without promoting significant side reactions. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with the thermal stability of the propargyl group.[1] |
| Stoichiometry | Slight excess of amine (1.1 eq.) | Minimizes di-propargylation. |
Table 2: Potential Side Products and Their Identification
| Side Product | Structure | Expected Spectroscopic Signature |
| Di-propargylated salt | Quaternary ammonium salt | Absence of N-H proton in ¹H NMR; characteristic C≡C-H stretch in IR (~2100 cm⁻¹). |
| Allenic isomer | R₂N-CH=C=CH₂ | Characteristic allene peaks in ¹³C NMR (~200 ppm and ~80-90 ppm); IR absorption around 1950 cm⁻¹. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential decomposition pathways for this compound.
References
- 1. Kinetics of Thermal Decomposition of N-Propargyl Derivatives of 7<i>H</i>-Difurazanofuxanoazepine and 7<i>H</i>-Trifurasanoazepine - ProQuest [proquest.com]
- 2. Thermal decomposition of propargyl bromide and the subsequent formation of benzene (Conference) | OSTI.GOV [osti.gov]
- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Mediated Hydroamination of Propargylamine: A Regioselective Intramolecular 5-exo-dig Cycloisomerization en Route to Imidazole-2-thione [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Bioconjugation with 4-Propargylthiomorpholine 1,1-Dioxide
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 4-Propargylthiomorpholine 1,1-Dioxide in bioconjugation experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a chemical compound featuring a terminal alkyne group (propargyl) and a thiomorpholine 1,1-dioxide moiety.[1][2] Its terminal alkyne makes it a suitable partner for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3] This reaction allows for the efficient and specific formation of a stable triazole linkage to azide-modified biomolecules. The thiomorpholine 1,1-dioxide group can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: What is the primary bioconjugation reaction for this compound?
A2: The primary bioconjugation method for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of the terminal alkyne of the this compound with an azide-functionalized biomolecule (e.g., protein, peptide, nucleic acid) in the presence of a copper(I) catalyst.[3]
Q3: What are the critical parameters for a successful CuAAC reaction?
A3: Key parameters for a successful CuAAC reaction include the purity of the reagents, the use of an active copper(I) catalyst, appropriate ligands to stabilize the catalyst, optimal stoichiometry of reactants, and the choice of a compatible buffer system.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during bioconjugation with this compound.
Problem 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst: The active catalyst for CuAAC is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen.[4] | Use freshly prepared solutions of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state. Degas all buffers and solutions thoroughly before use. Working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Inhibitors in the Reaction Mixture: Thiols (e.g., from cysteine residues or dithiothreitol (DTT)) can coordinate with the copper catalyst and inhibit the reaction.[4] Buffers like Tris may also interfere by chelating copper. | If possible, remove thiol-containing compounds before the reaction. If their presence is necessary, using a higher concentration of a copper-stabilizing ligand or adding sacrificial metals like Zn(II) or Ni(II) may help.[4] Opt for non-coordinating buffers such as HEPES or PBS. |
| Poor Solubility of this compound: While the thiomorpholine dioxide moiety can improve aqueous solubility, the overall molecule may still have limited solubility in purely aqueous buffers, leading to low effective concentrations. | Prepare a concentrated stock solution of this compound in a water-miscible organic co-solvent like DMSO or DMF and add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is compatible with your biomolecule (typically ≤10%).[4] |
| Incorrect Stoichiometry: An inappropriate molar ratio of the alkyne (this compound) to the azide-modified biomolecule can lead to incomplete reaction. | While a 1:1 ratio is a common starting point, using a slight excess of the this compound (e.g., 1.5 to 5 equivalents) can help drive the reaction to completion. |
| Steric Hindrance: The azide group on the biomolecule may be in a sterically hindered location, preventing efficient access for the alkyne. | Consider denaturing conditions if your biomolecule can tolerate them. Using a longer, more flexible linker on either the azide or alkyne partner can also alleviate steric hindrance. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low bioconjugation yield.
Problem 2: Presence of Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Oxidative Homocoupling (Glaser Coupling): The alkyne can dimerize in the presence of oxygen and copper, leading to undesired homodimers. | Maintain a reducing environment by using an adequate excess of sodium ascorbate and ensuring all solutions are deoxygenated. |
| Reaction with Biomolecule Functional Groups: Although click chemistry is highly specific, under certain conditions, side reactions with nucleophilic groups on the biomolecule can occur. | Optimize the reaction pH. For CuAAC, a pH range of 7-8 is generally optimal and minimizes side reactions. |
| Copper-Induced Damage to Biomolecules: The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. | The use of copper-stabilizing ligands, such as THPTA, can mitigate the generation of ROS.[4] Minimizing reaction time and temperature can also be beneficial. |
Minimizing Side Product Formation
Caption: Key steps to minimize the formation of side products.
Problem 3: Difficulty in Purifying the Conjugate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess Unreacted Reagents: Unreacted this compound and other small molecules can co-purify with the conjugate. | Size exclusion chromatography (SEC) is effective for separating the larger biomolecule conjugate from smaller unreacted components. Dialysis or ultrafiltration can also be used to remove small molecule impurities. |
| Precipitation of the Conjugate: The final conjugate may have different solubility properties than the starting biomolecule and could precipitate during or after the reaction. | Screen different buffer conditions (pH, ionic strength) for the purification process. The addition of solubilizing agents, if compatible with the downstream application, may be necessary. |
| Copper Catalyst Removal: Residual copper can interfere with downstream applications and affect the stability of the conjugate. | Add a copper chelator, such as EDTA, at the end of the reaction to sequester the copper. Subsequent purification by SEC or dialysis will then remove the copper-EDTA complex. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with this compound. Optimization may be required based on the specific biomolecule.
1. Preparation of Stock Solutions:
-
Azide-Modified Biomolecule: Prepare a solution of the biomolecule in a compatible, non-coordinating buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing during incubation is recommended.
-
Protect the reaction from light if any of the components are light-sensitive.
4. Quenching and Purification:
-
Stop the reaction by adding a copper chelator, such as EDTA, to a final concentration of 10 mM.
-
Purify the conjugate using a suitable method like size exclusion chromatography, dialysis, or ultrafiltration to remove excess reagents and the copper catalyst.
Table of Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to biomolecule) |
| Azide-Biomolecule | Varies | 10-100 µM | 1 |
| This compound | 10 mM in DMSO | 50-500 µM | 5 |
| CuSO₄ | 20 mM | 0.5-1 mM | 50 |
| THPTA | 100 mM | 2.5-5 mM | 250 |
| Sodium Ascorbate | 100 mM (fresh) | 5-10 mM | 500 |
Note: These are starting recommendations and may need to be optimized for your specific system.
References
Technical Support Center: Scaling Up the Synthesis of 4-Propargylthiomorpholine 1,1-Dioxide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Propargylthiomorpholine 1,1-Dioxide derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Issue 1: Low or No Yield During N-Propargylation of Thiomorpholine 1,1-Dioxide
Question: We are experiencing low to no yield in our N-propargylation reaction of thiomorpholine 1,1-dioxide with propargyl bromide. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield in the N-propargylation of thiomorpholine 1,1-dioxide can stem from several factors related to reagents, reaction conditions, and the nature of the substrate itself. The electron-withdrawing effect of the sulfone group reduces the nucleophilicity of the nitrogen atom, making the reaction more challenging than with thiomorpholine.
Troubleshooting Table: N-Propargylation of Thiomorpholine 1,1-Dioxide
| Potential Cause | Recommended Solution(s) |
| Insufficient Basicity | The pKa of the conjugate acid of thiomorpholine 1,1-dioxide is lower than that of thiomorpholine. A stronger, non-nucleophilic base may be required. Consider switching from triethylamine (pKa of conjugate acid ≈ 10.7) to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa of conjugate acid ≈ 13.5) or a hydride source like sodium hydride (NaH) in an appropriate aprotic solvent. |
| Poor Reagent Quality | Propargyl bromide can degrade over time. Use a freshly opened bottle or distill the reagent before use. Ensure the thiomorpholine 1,1-dioxide is pure and dry. |
| Suboptimal Solvent | Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for this type of SN2 reaction. If using a less polar solvent like THF, consider switching to one of the aforementioned options. |
| Low Reaction Temperature | While propargylation is often run at room temperature, the reduced nucleophilicity of the starting material may necessitate heating. Gradually increase the reaction temperature to 40-60 °C and monitor the progress by TLC or LC-MS. |
| Side Reactions (Over-alkylation) | While less common with a secondary amine, ensure a 1:1 to 1:1.2 molar ratio of thiomorpholine 1,1-dioxide to propargyl bromide to minimize potential side reactions. |
Issue 2: Incomplete Oxidation of 4-Propargylthiomorpholine to the 1,1-Dioxide
Question: Our oxidation of 4-propargylthiomorpholine is stalling, resulting in a mixture of the starting material, the corresponding sulfoxide, and the desired sulfone. How can we drive the reaction to completion?
Answer: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation is a common issue and can often be resolved by adjusting the oxidant, stoichiometry, or reaction conditions.
Troubleshooting Table: Oxidation to this compound
| Potential Cause | Recommended Solution(s) |
| Insufficient Oxidant | Ensure at least two equivalents of the oxidizing agent are used. For oxidants like m-CPBA or hydrogen peroxide, a slight excess (2.2-2.5 equivalents) can help drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | The oxidation of the sulfoxide to the sulfone is typically slower than the initial oxidation of the sulfide. Allow for longer reaction times and monitor the reaction progress. Gentle heating (40-50 °C) may be necessary, depending on the oxidant used. |
| Choice of Oxidant | Some oxidizing agents are more effective than others for converting sulfoxides to sulfones. If using a mild oxidant, consider switching to a more potent one. For example, if hydrogen peroxide in acetic acid is slow, m-CPBA or Oxone® can be more effective. |
| pH of the Reaction Mixture | For some oxidations, such as with potassium permanganate, the pH can influence the reaction rate and selectivity. Ensure the reaction conditions are appropriate for the chosen oxidant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Propargyl Bromide: It is a lachrymator and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Commercial propargyl bromide is often stabilized, but care should be taken with storage and handling.
-
Oxidizing Agents: Many oxidizing agents (e.g., m-CPBA, Oxone®, hydrogen peroxide) are highly reactive and can be explosive, especially in the presence of organic materials or at elevated temperatures. Ensure proper temperature control and follow established safety protocols for handling strong oxidizers.
-
Exothermic Reactions: Both the N-propargylation and the oxidation steps can be exothermic. When scaling up, it is crucial to have adequate cooling capacity and to add reagents portion-wise or via a dropping funnel to control the reaction temperature. A reaction calorimetry study is recommended before proceeding to a large-scale synthesis.
Q2: What are some common side reactions to be aware of during the N-propargylation step?
A2: Besides incomplete reaction, potential side reactions include:
-
Elimination: Propargyl halides can undergo elimination reactions, especially with sterically hindered or strong bases.
-
Rearrangement: Under certain conditions, propargyl groups can undergo rearrangement.
-
Solvent Reaction: In nucleophilic solvents, the solvent itself may compete with the amine in reacting with propargyl bromide.
Q3: How can the product be effectively purified on a larger scale?
A3: For larger-scale purification:
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. A solvent screen should be performed to identify a suitable solvent system.
-
Column Chromatography: While effective at the lab scale, traditional column chromatography can be cumbersome for large quantities. Consider using automated flash chromatography systems.
-
Solid-Phase Extraction (SPE): For basic products like propargylated amines, SPE using a cartridge with a sulfonic acid-based sorbent can be an effective method for purification. The product is retained on the column and then eluted with a basic solution.
Experimental Protocols
Protocol 1: Synthesis of 4-Propargylthiomorpholine
This protocol is a general method for the N-propargylation of a secondary amine and should be optimized for this specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add thiomorpholine (1.0 eq.) and a suitable aprotic solvent (e.g., acetonitrile, 5-10 mL per gram of thiomorpholine).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).
-
Propargylation: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Oxidation of 4-Propargylthiomorpholine to this compound
This protocol is a general method for the oxidation of sulfides to sulfones.
-
Reaction Setup: In a round-bottom flask, dissolve 4-propargylthiomorpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) in the same solvent portion-wise, maintaining the temperature below 10 °C. Alternatively, 30% hydrogen peroxide (2.5 eq.) in acetic acid can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).
-
Workup (for m-CPBA): Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Workup (for H₂O₂/AcOH): Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for scaling up chemical synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Catalyst Removal in 4-Propargylthiomorpholine 1,1-Dioxide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from cycloaddition reactions involving 4-Propargylthiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a cycloaddition reaction?
A1: Residual copper catalysts can be detrimental for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or subsequent catalytic transformations.[1] Furthermore, the presence of copper can compromise the stability and purity of your final product.[1] For pharmaceutical applications, regulatory bodies enforce strict limits on elemental impurities, including copper.[2]
Q2: What are the most common methods for removing copper catalysts from reactions involving this compound?
A2: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[3][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[3]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as Celite, silica gel, or alumina.[3][4] These materials can adsorb the copper catalyst, allowing the purified product to pass through.
-
Scavenger Resins: These are solid-supported materials with functional groups that exhibit a high affinity for copper.[3][4] The resin can be stirred with the reaction mixture and subsequently removed by filtration.
-
Chromatography: Standard techniques like column chromatography are effective for purifying the product and removing the copper catalyst.[3][5]
Q3: My product has a persistent blue or green color after purification. What does this indicate and what should I do?
A3: A persistent blue or green color in your product is a strong indicator of residual copper contamination.[3][4] This can happen due to incomplete removal by the initial purification method or if your product itself can chelate copper. To resolve this, you can repeat the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh plug of silica gel.[3] A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[6]
Q4: I am experiencing low product yield after the aqueous workup. What could be the cause?
A4: Low product yield after an aqueous workup can occur if your product is partially water-soluble and is being lost in the aqueous phase.[3] For organic-soluble products, washing the organic layer with brine (a saturated NaCl solution) can help reduce the solubility of the organic product in the aqueous phase.[3] If your product has significant water solubility, consider alternative methods like using scavenger resins or dialysis which can be more suitable.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent blue/green color in the final product. | Incomplete removal of the copper catalyst.[3] | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[3]- Pass the product through a plug of silica gel or alumina.[3]- Utilize a scavenger resin with a high affinity for copper.[3] |
| The product itself chelates copper. | - Try a stronger chelating agent for the aqueous wash.- Use a scavenger resin specifically designed for strong metal chelation. | |
| Low product yield after purification. | The product is partially soluble in the aqueous phase.[3] | - For organic-soluble products, use a brine wash to decrease aqueous solubility.[3]- For water-soluble products, employ scavenger resins or dialysis.[2][4] |
| The product has adsorbed onto the solid support (e.g., silica gel). | - Elute the column with a more polar solvent system.[4] | |
| Paramagnetic broadening in NMR spectrum. | Presence of residual paramagnetic copper. | - Pass the sample through a short plug of silica gel or alumina before NMR analysis.[3] |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[3]- Experiment with a different stationary phase (e.g., alumina instead of silica gel).[3]- Use a scavenger resin to remove copper prior to chromatography.[3] |
Quantitative Data Summary
The efficiency of catalyst removal can vary based on the chosen method and the specific properties of the cycloaddition product. Below is a table summarizing typical residual copper levels after different purification techniques.
| Purification Method | Typical Residual Copper (ppm) | Reference |
| Aqueous Wash (EDTA) | < 50 | [6] |
| Silica Gel Chromatography | 3.9 - 9.1 µg/g (ppm) | [7] |
| Scavenger Resin (SiliaMetS® Thiourea) | High yielding removal |
Note: The actual residual copper levels can vary depending on the experimental conditions and the nature of the product.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble products.
-
Reaction Quenching: Once the cycloaddition reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Use a volume of EDTA solution equal to that of the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the washing step until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.[3]
Protocol 2: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.
-
Prepare the Plug: Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 cm layer of silica gel, and another small layer of sand on top.
-
Equilibrate: Pre-wet the silica gel plug with the solvent that will be used to elute the product.
-
Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica plug.
-
Elute: Add fresh solvent to the top of the plug and collect the eluent containing the purified product. The copper catalyst should remain adsorbed on the silica gel.
-
Concentrate: Evaporate the solvent from the collected eluent to obtain the purified product.
Protocol 3: Removal Using a Scavenger Resin
This protocol is suitable for both organic- and water-soluble products.
-
Select a Resin: Choose a scavenger resin with a high affinity for copper, such as those with thiourea or amine functionalities.[4]
-
Add Resin: Add the scavenger resin to the reaction mixture or a solution of the crude product. The manufacturer's recommendation for the amount of resin should be followed, typically 3-5 equivalents.[8]
-
Stir: Stir the resulting suspension at room temperature for 4-16 hours.[4][8] The optimal time may need to be determined empirically.
-
Filter: Filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for copper catalyst removal using aqueous wash with EDTA.
Caption: Workflow for copper catalyst removal using a scavenger resin.
Caption: Decision-making workflow for troubleshooting catalyst removal.
References
Technical Support Center: Characterizing 4-Propargylthiomorpholine 1,1-Dioxide Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propargylthiomorpholine 1,1-Dioxide and its adducts. The information provided is designed to address common analytical challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of adducts formed with this compound?
A1: Due to the presence of an activated alkyne (the propargyl group), this compound is susceptible to Michael addition reactions with various nucleophiles. The most commonly encountered adducts in a biological or synthetic chemistry context are with thiol-containing molecules (e.g., cysteine residues in proteins, glutathione), amines (e.g., lysine residues in proteins), and hydroxyl groups.
Q2: Why am I observing multiple adducts in my mass spectrometry (MS) analysis?
A2: The observation of multiple adducts in MS is a common phenomenon and can arise from several factors:
-
Reaction with different nucleophiles: In a complex mixture, such as a cell lysate, this compound can react with various available nucleophiles.
-
Formation of diastereomers: If the Michael addition creates a new stereocenter, you may be observing diastereomeric adducts, which can sometimes be separated by chromatography.
-
In-source fragmentation or rearrangement: The adducts might be unstable under the MS ionization conditions, leading to the formation of different ionic species.
-
Formation of salt adducts: It is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) ions, which can complicate the interpretation of the mass spectrum.[1]
Q3: My NMR spectrum of the purified adduct is complex and difficult to interpret. What are the likely reasons?
A3: Complexity in the NMR spectrum of your adduct can be due to several factors:
-
Presence of diastereomers: If your adduct has multiple stereocenters, you will have a mixture of diastereomers, each giving its own set of NMR signals. This can lead to overlapping and complex multiplets.
-
Rotational isomers (rotamers): Amide bonds or other single bonds with restricted rotation can lead to the presence of multiple conformers in solution that are slowly interconverting on the NMR timescale, resulting in broadened or multiple peaks for the same proton or carbon.[2]
-
Residual solvent or impurities: Even small amounts of residual solvents or impurities can add extra peaks to your spectrum.
-
Paramagnetic species: The presence of trace amounts of paramagnetic metals can lead to significant broadening of NMR signals.
Q4: How can I improve the stability of my this compound adducts during analysis?
A4: The stability of Michael adducts can be influenced by pH, temperature, and the presence of other reactive species.[3][4] To improve stability:
-
Control the pH: Adducts, particularly those with thiols, can be reversible, and the stability is often pH-dependent. Buffering your samples to a neutral or slightly acidic pH can sometimes improve stability.
-
Low-temperature storage: Store your samples at low temperatures (-20°C or -80°C) to minimize degradation.
-
Use of antioxidants: If you suspect oxidative degradation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be beneficial.
-
Prompt analysis: Analyze your samples as quickly as possible after preparation to minimize time-dependent degradation.
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no signal for the expected adduct | Poor ionization efficiency of the adduct. | - Try different ionization sources (ESI, APCI, MALDI).- Optimize ionization parameters (e.g., capillary voltage, gas flow).- Modify the mobile phase with additives like formic acid or ammonium acetate to promote protonation.[1] |
| Adduct instability in the ion source. | - Use a "soft" ionization technique if not already doing so.- Reduce the source temperature. | |
| Inefficient extraction or sample loss. | - Optimize the sample preparation protocol to ensure efficient recovery of the adduct. | |
| Multiple unexpected peaks in the mass spectrum | Formation of various salt adducts ([M+Na]⁺, [M+K]⁺). | - Use high-purity solvents and new glassware to minimize sodium and potassium contamination.- Add a proton source (e.g., formic acid) to the mobile phase to favor the [M+H]⁺ adduct.[1] |
| In-source fragmentation. | - Lower the cone voltage or fragmentation energy. | |
| Presence of unreacted starting material or side products. | - Improve the purification of the adduct before MS analysis. | |
| Difficulty in interpreting MS/MS fragmentation patterns | Complex fragmentation pathways. | - Start by identifying characteristic neutral losses. For example, the loss of the thiomorpholine dioxide moiety.- Compare the fragmentation of the protonated adduct [M+H]⁺ with that of the sodium adduct [M+Na]⁺, as they can produce different and complementary fragmentation patterns.[1]- Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or poorly resolved peaks | Sample is too concentrated. | - Dilute the sample. |
| Presence of paramagnetic impurities. | - Pass the sample through a small plug of Celite or treat with a chelating agent if metal contamination is suspected. | |
| Chemical exchange (e.g., rotamers, tautomers). | - Acquire the spectrum at a higher temperature to increase the rate of exchange and potentially sharpen the signals.[2] | |
| Poor shimming of the spectrometer. | - Re-shim the instrument. | |
| Overlapping signals, especially in the aromatic or aliphatic region | Presence of diastereomers. | - Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) as this can alter the chemical shifts and improve resolution.[2]- Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help resolve and assign the overlapping signals. |
| Complex spin systems. | - Use higher field NMR instruments for better signal dispersion. | |
| Uncertainty in assigning protons of the adduct | Lack of reference spectra. | - Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.- Compare the spectrum of the adduct with the spectra of the starting materials to identify new signals. |
| Difficulty in distinguishing between E/Z isomers of the Michael adduct. | - Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to determine the spatial proximity of protons and thus the stereochemistry. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the adduct from starting materials or byproducts | Inappropriate column or mobile phase. | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., gradient, organic solvent, pH). |
| Co-elution of diastereomers. | - If diastereomers are present, consider using a chiral stationary phase or a different achiral column that might offer better selectivity. | |
| Peak tailing | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for basic analytes). |
| Column overload. | - Inject a smaller amount of the sample. | |
| Adduct degradation on the column | Unstable adduct at the mobile phase pH. | - Adjust the pH of the mobile phase to improve adduct stability. |
| On-column decomposition. | - Use a lower column temperature. |
Experimental Protocols
General Protocol for Thiol Adduct Formation and Purification
This protocol describes a general procedure for the reaction of this compound with a thiol-containing molecule, followed by purification.
Materials:
-
This compound
-
Thiol-containing compound (e.g., N-acetylcysteine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the thiol-containing compound (1.0 equivalent) in the reaction buffer. Add a solution of this compound (1.1 equivalents) in a minimal amount of a co-solvent like DMSO or DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified adduct by NMR and MS.
Protocol for Covalent Modification of a Protein with this compound
This protocol provides a general method for labeling a protein with this compound, targeting surface-accessible cysteine residues.
Materials:
-
Protein of interest (with accessible cysteine residues)
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Mass spectrometer for characterization
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange to remove any interfering substances.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar excess will need to be determined empirically but a starting point of 10-20 fold excess is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against the reaction buffer.
-
Characterization: Confirm the covalent modification by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the this compound moiety should be observed.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of adducts.
Caption: Logical workflow for troubleshooting common analytical issues.
References
Validation & Comparative
A Comparative Guide to 4-Propargylthiomorpholine 1,1-Dioxide and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug discovery, terminal alkynes are indispensable building blocks. Their utility in robust and efficient reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling has cemented their role in the construction of complex molecular architectures. This guide provides a comparative overview of 4-Propargylthiomorpholine 1,1-Dioxide, a functionalized terminal alkyne, against other commonly employed terminal alkynes.
While direct head-to-head experimental comparisons are limited in the published literature, this guide synthesizes available data and established principles of chemical reactivity to offer a qualitative and quantitative comparison of their physical properties and expected performance in key synthetic transformations.
Physicochemical Properties of Terminal Alkynes
The physical properties of terminal alkynes, such as solubility and physical state, are critical considerations for their handling and application in various reaction conditions. This compound, with its polar sulfone and thiomorpholine moieties, exhibits distinct properties compared to simpler aliphatic and aromatic alkynes.
| Alkyne | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₁NO₂S | 173.23 | White to off-white crystalline powder[1][2] | 114 - 118[1][2] | 333.7 ± 37.0 (Predicted)[3] | Soluble in hot methanol[3] |
| Phenylacetylene | C₈H₆ | 102.14 | Colorless liquid[4][5] | -44.8[4][6] | 142-144[7] | Insoluble in water; miscible with alcohol, ether, and other organic solvents[4][6] |
| Propargyl Alcohol | C₃H₄O | 56.06 | Colorless viscous liquid[8][9] | -51 to -48[8] | 114-115[8][9] | Miscible with water and most polar organic solvents[8][9] |
| 1-Hexyne | C₆H₁₀ | 82.14 | Colorless liquid[10][11] | -132 | 71-72 | Insoluble in water; soluble in organic solvents like ethanol and ether[10][11][12] |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | Colorless liquid[13] | N/A | 120[13] | Miscible with organic solvents[13] |
Reactivity in Key Coupling Reactions
The reactivity of terminal alkynes is largely governed by the electronic and steric environment of the alkyne terminus. The presence of electron-withdrawing or -donating groups, as well as bulky substituents, can significantly influence reaction rates and yields in both CuAAC and Sonogashira coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science due to its high efficiency and orthogonality. The reaction rate can be influenced by the electronic properties of the alkyne. Electron-deficient alkynes are generally more reactive in CuAAC reactions.[14]
Expected Reactivity of this compound:
The thiomorpholine 1,1-dioxide moiety in this compound contains a strongly electron-withdrawing sulfone group. This is expected to increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate and potentially accelerating the rate of the CuAAC reaction compared to simple alkyl-substituted alkynes like 1-hexyne. Its reactivity is anticipated to be comparable to or greater than that of other propargylic compounds. Propargyl compounds, in general, offer a good balance of reactivity, stability, and ease of installation.[15]
Comparative Reactivity in CuAAC:
| Alkyne Class | General Reactivity | Rationale |
| Propiolates (e.g., Ethyl Propiolate) | High | The ester group is strongly electron-withdrawing, activating the alkyne.[14] |
| Propargylic Sulfones (e.g., this compound) | Moderate to High (Predicted) | The sulfone group is electron-withdrawing, which should enhance reactivity. |
| Aromatic Alkynes (e.g., Phenylacetylene) | Moderate | Reactivity can be tuned by substituents on the aromatic ring. Electron-withdrawing groups increase the rate.[16] |
| Propargylic Alcohols/Ethers (e.g., Propargyl Alcohol) | Moderate | Generally considered a standard for CuAAC reactivity.[15] |
| Aliphatic Alkynes (e.g., 1-Hexyne) | Lower | Alkyl groups are weakly electron-donating, leading to lower reactivity compared to activated alkynes.[17] |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex.
Expected Reactivity of this compound:
The electronic effects of the substituent on the alkyne are also at play in the Sonogashira coupling. While a comprehensive study on the effect of a thiomorpholine 1,1-dioxide substituent is not available, the electron-withdrawing nature of the sulfone group could influence the rate of copper acetylide formation and the subsequent transmetalation step. Some studies suggest that electron-poor alkynes can be beneficial in certain Sonogashira protocols.
Illustrative Yields in Sonogashira Coupling:
The following table provides examples of reported yields for various terminal alkynes in Sonogashira coupling reactions. It is important to note that reaction conditions vary significantly and direct comparison is challenging.
| Alkyne | Coupling Partner | Catalyst System | Solvent | Yield (%) |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | >95 |
| Propargyl Alcohol | Pyrimidinones | PdCl₂(PPh₃)₂ / CuI | DMF | Moderate[18] |
| 1-Hexyne | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Dabco | Good to Excellent |
| Ethyl Propiolate | Aryl Halides | Pd(PPh₃)₄ / CuI | THF/Et₃N | ~70-90 |
Note: The data for this compound is not available in the searched literature. The presented yields are for illustrative purposes and depend heavily on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these terminal alkynes in synthesis. Below are general procedures for CuAAC and Sonogashira coupling that can be adapted for specific substrates.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF) is added sodium ascorbate (0.1-0.2 equiv) as a freshly prepared aqueous solution.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) is then added.
-
The reaction mixture is stirred at room temperature for 1-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a solution of the aryl or vinyl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere (e.g., nitrogen or argon) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
A base, typically an amine such as triethylamine or diisopropylethylamine (2.0 equiv), is added.
-
The reaction mixture is stirred at room temperature or heated as required.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflows and Comparisons
Diagrams can provide a clear and concise representation of experimental workflows and the relationships between different chemical entities.
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Logical comparison of key features of selected terminal alkynes.
Conclusion
This compound is a promising terminal alkyne for applications in organic synthesis and medicinal chemistry. Its key distinguishing feature is the presence of a polar, electron-withdrawing thiomorpholine 1,1-dioxide group. This structural element is expected to enhance its reactivity in CuAAC reactions compared to unactivated alkynes and impart greater solubility in polar solvents. While direct comparative kinetic and yield data against a wide range of other terminal alkynes is not yet prevalent in the literature, the principles of physical organic chemistry suggest it is a valuable and reactive building block. For researchers requiring a solid, polar, and likely more reactive propargylic amine derivative, this compound presents a compelling option. Further head-to-head experimental studies are warranted to fully elucidate its performance profile relative to other terminal alkynes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 10442-03-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. Phenylacetylene, 98%, pure | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. phenylacetylene [chemister.ru]
- 7. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Propargyl alcohol, 98% 107-19-7 India [ottokemi.com]
- 10. CAS 693-02-7: 1-Hexyne | CymitQuimica [cymitquimica.com]
- 11. Page loading... [guidechem.com]
- 12. 1-Hexyne | 693-02-7 [chemicalbook.com]
- 13. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of 4-Propargylthiomorpholine 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of novel derivatives of 4-Propargylthiomorpholine 1,1-Dioxide. The data presented is based on a study by Sreerama and colleagues (2021), which reports the synthesis and evaluation of a series of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives. This document summarizes the quantitative biological data, outlines the experimental protocols, and visualizes the synthetic workflow to facilitate objective comparison and inform future research and development.
Data Presentation: Biological Activity of 1,2,3-Triazole Derivatives
A series of twelve novel 1,2,3-triazole derivatives of this compound were synthesized and evaluated for their in vitro antibacterial and antioxidant activities. The results are summarized in the tables below.
Antibacterial Activity
The antibacterial activity of the synthesized compounds (5a-5l) was assessed against four bacterial strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The zone of inhibition was measured in millimeters (mm). Ciprofloxacin was used as the standard antibacterial agent.
| Compound | Structure | Zone of Inhibition (mm) |
| S. aureus | ||
| 5a | 4-(((1-(phenylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 13 |
| 5b | 4-(((1-((4-methylphenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 14 |
| 5c | 4-(((1-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 15 |
| 5d | 4-(((1-((4-chlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 16 |
| 5e | 4-(((1-((4-bromophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 17 |
| 5f | 4-(((1-((2,4-dichlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 18 |
| 5g | 4-(((1-((2,5-dichlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 19 |
| 5h | 4-(((1-((3,4-dichlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 20 |
| 5i | 4-(((1-((4-fluorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 17 |
| 5j | 4-(((1-((4-nitrophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 21 |
| 5k | 4-(((1-(naphthalen-2-ylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide | 16 |
| 5l | N-(4-((4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl)acetamide | 23 |
| Ciprofloxacin | (Standard) | 25 |
Key Findings:
-
All synthesized compounds exhibited moderate to good antibacterial activity.
-
Compound 5l , containing an acetamide group, demonstrated the most potent activity among the series, with zones of inhibition comparable to the standard drug, Ciprofloxacin.
-
Compounds with electron-withdrawing groups on the phenylsulfonyl moiety, such as nitro (5j ) and dichloro (5f , 5g , 5h ), showed enhanced antibacterial activity.
Antioxidant Activity (DPPH Radical Scavenging)
The antioxidant potential of the compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results are presented as the concentration required for 50% inhibition (IC50) in µg/mL. Ascorbic acid was used as the standard antioxidant.
| Compound | IC50 (µg/mL) |
| 5a | 48.2 |
| 5b | 45.6 |
| 5c | 42.8 |
| 5d | 39.5 |
| 5e | 36.7 |
| 5f | 33.1 |
| 5g | 30.9 |
| 5h | 28.4 |
| 5i | 37.3 |
| 5j | 25.6 |
| 5k | 41.2 |
| 5l | 22.8 |
| Ascorbic Acid | 18.5 |
Key Findings:
-
A majority of the synthesized derivatives displayed significant antioxidant activity.
-
Compound 5l was the most potent antioxidant in the series, with an IC50 value approaching that of the standard, Ascorbic acid.
-
Similar to the antibacterial activity, the presence of electron-withdrawing groups on the phenylsulfonyl ring, particularly the nitro group (5j ) and dichloro substitutions (5f , 5g , 5h ), correlated with stronger radical scavenging activity.
Experimental Protocols
General Procedure for the Synthesis of Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide Derivatives (5a-5l)
A one-pot synthesis method was employed for the preparation of the target compounds. The following is a general protocol:
-
To a solution of the respective sulfonic acid (1 mmol) in dichloromethane (10 mL), triphenylphosphine (1.2 mmol) and trichloroisocyanuric acid (0.4 mmol) were added.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
Sodium azide (1.5 mmol) was then added, and the mixture was stirred for an additional 1 hour to generate the sulfonyl azide in situ.
-
To this mixture, this compound (1 mmol) was added.
-
The reaction was allowed to proceed at room temperature and was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was quenched with water and extracted with dichloromethane.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure compounds (5a-5l).
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Nutrient agar medium was prepared and sterilized.
-
The medium was poured into sterile Petri dishes and allowed to solidify.
-
Bacterial cultures of S. aureus, B. subtilis, E. coli, and P. aeruginosa were uniformly swabbed on the surface of the agar plates.
-
Wells of 6 mm diameter were created in the agar using a sterile cork borer.
-
The synthesized compounds and the standard drug (Ciprofloxacin) were dissolved in DMSO to a concentration of 100 µg/mL.
-
100 µL of each test solution was added to the respective wells.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured in millimeters.
DPPH Free Radical Scavenging Activity Assay
-
A stock solution of DPPH (0.004% w/v) in methanol was prepared.
-
Different concentrations (10-100 µg/mL) of the synthesized compounds and the standard (Ascorbic acid) were prepared in methanol.
-
1 mL of each test/standard solution was mixed with 1 mL of the DPPH solution.
-
The mixtures were shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the solutions was measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH free radicals, was determined by plotting a graph of percentage inhibition against concentration.
Mandatory Visualization
Caption: Synthetic workflow for the one-pot synthesis of 1,2,3-triazole derivatives.
A Comparative Guide to the Structural Analysis of Triazoles Derived from 4-Propargylthiomorpholine 1,1-Dioxide
This guide provides a comprehensive structural analysis of 1,2,3-triazoles synthesized from 4-Propargylthiomorpholine 1,1-Dioxide. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their synthesis, spectral characteristics, and potential biological activities, supported by experimental data from peer-reviewed literature.
Introduction
Triazoles are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6] The synthesis of novel triazole derivatives is a key area of research in medicinal chemistry. This guide focuses on a specific series of 1,4-disubstituted 1,2,3-triazoles derived from this compound, providing a detailed examination of their structural features and a comparison with other triazole analogues. The thiomorpholine dioxide moiety is a noteworthy pharmacophore, and its incorporation into the triazole structure is of interest for potential synergistic effects on biological activity.
Synthesis Pathway
The synthesis of the target triazoles is achieved through a multi-step process commencing with thiomorpholine. The key final step involves a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, a classic example of "click chemistry," between the alkyne functionality of 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide and various organic azides.[2][6][7][8][9] This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.[6]
Caption: Synthetic route to 4-((1-alkyl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxides.
Experimental Protocols
Synthesis of 4-(prop-2-yn-1-yl)thiomorpholine (2)
To a solution of thiomorpholine in acetonitrile, potassium carbonate and propargyl bromide are added. The reaction mixture is stirred at room temperature for 12-14 hours. After completion, the solvent is evaporated, and the residue is extracted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product as a yellow oil.[7]
Synthesis of 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (3)
4-(prop-2-yn-1-yl)thiomorpholine is dissolved in dichloromethane and cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the mixture is stirred at room temperature for 3-4 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.[7]
General Procedure for the Synthesis of 1,4-disubstituted 1,2,3-triazoles (5a-h)
To a solution of 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (3) in a mixture of t-butanol and water, the respective alkyl azide is added, followed by aqueous copper(II) sulfate pentahydrate and sodium ascorbate. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.[7]
Structural Characterization Data
The synthesized triazole derivatives were characterized by various spectroscopic methods. The data confirms the successful formation of the 1,4-disubstituted 1,2,3-triazole ring linked to the thiomorpholine 1,1-dioxide scaffold.
Table 1: Physicochemical and Spectroscopic Data of Triazoles Derived from this compound. [7]
| Compound | R-group | Yield (%) | m.p. (°C) | IR (KBr, cm⁻¹) ν_max (triazole ring) | ¹H NMR (CDCl₃) δ (ppm) (triazole-H) | ESI-MS (m/z) [M+H]⁺ |
| 5d | Tridecyl | 61 | 68-70 | 3026 | 7.56 (s, 1H) | Not Reported |
| 5g | Heptadecyl | 74 | 73-75 | 3020 | 7.70 (s, 1H) | 455 |
| 5h | Hexyl | 70 | 68-70 | 3019 | 7.49 (s, 1H) | 301 |
Note: For complete spectral data, including other proton and carbon signals, please refer to the source literature.[7]
The presence of a singlet peak in the ¹H NMR spectra between δ 7.49 and 7.70 ppm is characteristic of the C5 proton of the 1,4-disubstituted 1,2,3-triazole ring.[7][8] The IR spectra show absorption bands around 3020 cm⁻¹, corresponding to the triazole ring C-H stretching.[7] The ESI-MS data further confirms the molecular weights of the synthesized compounds.[7]
Comparison with Alternative Triazole Structures
The structural and biological properties of triazoles are highly dependent on the substitution pattern on the triazole ring and the nature of the substituents.
1,2,3-Triazoles vs. 1,2,4-Triazoles
While this guide focuses on 1,2,3-triazoles, 1,2,4-triazole derivatives are also extensively studied for their pharmacological potential.[1][4][5] The synthetic routes to 1,2,4-triazoles are distinct, often involving the cyclization of thiosemicarbazides or the reaction of hydrazones with amines.[5][10] Both isomers can exhibit a wide range of biological activities, but their specific targets and mechanisms of action can differ significantly.[6][9]
Impact of Substituents
The nature of the substituent at the N1 position of the triazole ring, introduced from the corresponding azide, plays a crucial role in determining the physicochemical properties and biological activity of the molecule. In the case of the thiomorpholine-derived triazoles discussed, long alkyl chains are incorporated.[7] These lipophilic chains can influence membrane permeability and interaction with biological targets.
In contrast, other studies have explored triazoles bearing aromatic, heterocyclic, or functionalized side chains. For instance, triazoles linked to coumarin, chalcone, or flavone moieties have shown significant antibacterial activity.[2] The presence of specific functional groups, such as halogens, nitro, or hydroxyl groups on these appended rings, can further modulate the biological activity profile.[3]
Table 2: Comparison of Biological Activities of Different Triazole Scaffolds.
| Triazole Scaffold | Substituents | Reported Biological Activity | Reference |
| Thiomorpholine-derived 1,2,3-triazoles | Long alkyl chains | Antimicrobial | [7] |
| Coumarin-1,2,3-triazole conjugates | Alkyl, Phenyl, Heterocycle | Antibacterial (Enterococcus faecalis) | [2] |
| Thiophene-linked 1,2,4-triazoles | Haloaryl, Aminomethyl | Antibacterial, Antiproliferative | [11] |
| 1,2,4-triazole-3-thiones | Varied | Antimicrobial, Antitumor, Anti-inflammatory | [5] |
X-ray Crystallographic Analysis
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While not reported for the specific thiomorpholine dioxide derivatives in the primary source, X-ray studies on other triazole compounds have provided valuable insights into their solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.[11][12][13][14] Such analyses have confirmed the planarity of the triazole ring and the spatial orientation of the substituents, which are critical for understanding structure-activity relationships and for computational studies like molecular docking.[11][15]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of novel triazole derivatives, a process central to medicinal chemistry and drug discovery.
Caption: General workflow for the development of novel triazole-based compounds.
Conclusion
The 1,4-disubstituted 1,2,3-triazoles derived from this compound represent a class of compounds that are readily accessible through efficient click chemistry. Their structural characterization confirms the successful synthesis of the target molecules. A comparative analysis with other triazole derivatives highlights the vast chemical space and the potential for tuning biological activity through substituent modification. Further studies, including extensive biological screening and X-ray crystallographic analysis, would be beneficial to fully elucidate the structure-activity relationships and the therapeutic potential of this specific class of triazoles.
References
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shd-pub.org.rs [shd-pub.org.rs]
- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Kinetics of 4-Propargylthiomorpholine 1,1-Dioxide Click Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the successful synthesis of complex molecular architectures. "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of reactions that are rapid, efficient, and biocompatible.[1] This guide offers an objective comparison of the kinetic performance of click reactions involving 4-Propargylthiomorpholine 1,1-Dioxide, a terminal alkyne, with alternative click chemistry methodologies. The comparison is supported by experimental data from the literature and includes detailed experimental protocols for kinetic analysis.
Quantitative Comparison of Reaction Kinetics
The efficiency of a click reaction is best described by its second-order rate constant (k₂), measured in M⁻¹s⁻¹. A higher k₂ value indicates a faster reaction, which is particularly crucial for applications involving low reactant concentrations, such as in biological systems.
| Reaction Type | Alkyne/Azide Partner | Catalyst | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | This compound (propargyl derivative) | Copper(I) | ~10 - 10⁴[2] | Very fast reaction rates, can be accelerated by ligands. Potential for cytotoxicity due to the copper catalyst.[3][4] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | None | ~0.012 - 0.024[4] | Catalyst-free, making it highly biocompatible for in vivo applications. Generally slower than CuAAC.[5] |
| SPAAC | Dibenzocyclooctyne (DBCO/ADIBO) | None | ~0.90[4] | Significantly faster than BCN, offering a good balance of reactivity and stability.[4] |
| SPAAC | DIBAC | None | Higher than DBCO | A highly reactive cyclooctyne, suitable for rapid labeling.[5] |
Note: The reaction rates for CuAAC are highly dependent on the specific reactants, solvent, temperature, and the ligand used. The rate for this compound is expected to be on the higher end of the provided range due to the electron-withdrawing nature of the thiomorpholine 1,1-dioxide group.[6]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate click chemistry for a given application. The following are detailed protocols for the kinetic analysis of CuAAC and SPAAC reactions.
Protocol 1: Kinetic Analysis of a CuAAC Reaction using ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the other reactants.
-
Reaction Initiation: In a separate vial, prepare a solution of benzyl azide, CuSO₄, and THPTA (if used) in the same deuterated solvent. Add a freshly prepared solution of sodium ascorbate to this mixture and immediately transfer a precise volume to the NMR tube containing the alkyne.
-
Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be based on the expected reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant peak (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with one reactant in excess (pseudo-first-order conditions), plot the natural logarithm of the limiting reactant's concentration versus time. The negative of the slope will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
-
Protocol 2: Kinetic Analysis of a SPAAC Reaction using UV-Vis Spectrophotometry
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum upon reaction.
Materials:
-
Strained cyclooctyne (e.g., DBCO)
-
Benzyl azide
-
Reaction solvent (e.g., acetonitrile or a buffered aqueous solution)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Instrument Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at a wavelength where the cyclooctyne has a strong absorbance that disappears upon reaction.
-
Reactant Preparation: Prepare stock solutions of the strained cyclooctyne and benzyl azide in the chosen solvent.
-
Reaction Initiation: In a cuvette, mix the cyclooctyne solution with a large excess (at least 10-fold) of the benzyl azide solution to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin monitoring the change in absorbance over time.
-
Data Analysis:
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
4-Propargylthiomorpholine 1,1-Dioxide: A Versatile Building Block Awaiting Biological Exploration
For researchers, scientists, and drug development professionals, 4-Propargylthiomorpholine 1,1-Dioxide stands as a versatile chemical scaffold with significant potential in medicinal chemistry and organic synthesis. While its direct in vitro and in vivo applications are not yet extensively documented in publicly available research, its structural features, particularly the terminal alkyne group, position it as a prime candidate for "click chemistry" applications in biological systems.
This guide provides an overview of the current understanding of this compound, highlighting its chemical properties and potential, while acknowledging the absence of specific experimental data on its biological activity.
Chemical Profile and Synthetic Utility
This compound is a heterocyclic compound characterized by a thiomorpholine dioxide ring functionalized with a propargyl group. The thiomorpholine dioxide moiety is a recognized pharmacophore found in a variety of biologically active molecules, often contributing to improved pharmacokinetic properties. The propargyl group, with its terminal alkyne, is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] Its utility is noted in the creation of compounds targeting neurological disorders.
Potential In Vitro and In Vivo Applications via Click Chemistry
The primary anticipated application of this compound in a biological context is through its participation in click chemistry. This bioorthogonal reaction allows for the specific and efficient covalent labeling of biomolecules in complex environments, including living cells and organisms.
Hypothetical Experimental Workflow:
The diagram below illustrates a generalized workflow for utilizing an alkyne-containing compound like this compound for in vitro or in vivo labeling.
In this hypothetical scenario, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first metabolically or enzymatically labeled with an azide group. Subsequently, this compound is introduced, and the click reaction is initiated by a copper(I) catalyst, leading to the formation of a stable triazole linkage. This would covalently attach the thiomorpholine dioxide moiety to the target biomolecule, enabling its detection, purification, or functional modulation.
Comparison with Alternatives
Currently, without specific experimental data for this compound, a direct performance comparison with other alkyne-containing probes is not possible. The choice of a specific probe for click chemistry depends on several factors, including:
-
Cell permeability: The ability of the compound to cross cell membranes to reach its intracellular target.
-
Biocompatibility: The cytotoxicity of the compound and its effect on normal cellular processes.
-
Reaction kinetics: The rate at which the click reaction proceeds under physiological conditions.
-
Solubility: The solubility of the compound in aqueous buffers used for biological experiments.
Researchers typically select from a wide array of alkyne-modified small molecules, fluorophores, and affinity tags based on the specific requirements of their experiment.
Data Presentation
As no quantitative data from in vitro or in vivo studies involving this compound are available in the searched literature, a data table for comparison cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for the use of this compound in biological systems have not been found in the public domain. However, general protocols for copper-catalyzed click chemistry in cellular and organismal contexts are widely available and would serve as a starting point for its application.
General In Vitro Click Chemistry Protocol (Conceptual):
-
Cell Culture and Azide Labeling: Culture cells of interest and introduce an azide-modified metabolic precursor (e.g., an azido sugar or amino acid) to the culture medium for a sufficient duration to allow for incorporation into biomolecules.
-
Cell Harvest and Fixation (Optional): Harvest the cells and, if required for the downstream application (e.g., imaging), fix them with a suitable fixative like paraformaldehyde.
-
Preparation of Click Reagents:
-
Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., TBTA or THPTA) is often included to improve reaction efficiency and reduce cytotoxicity.
-
-
Click Reaction:
-
Wash the azide-labeled cells with a suitable buffer.
-
Incubate the cells with a reaction cocktail containing this compound, the copper catalyst, and the reducing agent.
-
Allow the reaction to proceed for a specified time at room temperature or 37°C.
-
-
Washing and Downstream Analysis:
-
Wash the cells to remove unreacted reagents.
-
Proceed with the desired downstream analysis, such as fluorescence microscopy (if a fluorescent azide was used or if the triazole product is subsequently labeled), flow cytometry, or mass spectrometry.
-
Conclusion
This compound is a promising chemical tool for bioconjugation and chemical biology studies. Its utility as a building block in synthetic chemistry is established. However, its application as a direct biological probe in in vitro and in vivo systems remains to be explored and documented. The scientific community awaits research that will unlock the full potential of this compound in biological research and drug development, providing the necessary data to compare its performance against existing alternatives. Future studies are needed to determine its biological activity, toxicity, and efficacy in relevant experimental models.
References
A Comparative Guide to Catalysts for Reactions of 4-Propargylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Catalyst Systems for 4-Propargylthiomorpholine 1,1-Dioxide Reactions
Two primary reaction pathways are considered for the functionalization of this compound:
-
A³ Coupling Reaction: A one-pot, three-component reaction of an aldehyde, an amine, and an alkyne (in this case, this compound) to produce propargylamine derivatives. This reaction is highly atom-economical.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage. This reaction is a cornerstone of "click chemistry."[2]
The choice of catalyst is critical for the success of these reactions, influencing reaction rates, yields, and compatibility with various functional groups.
Quantitative Performance of Catalysts
The following table summarizes the performance of various catalysts commonly employed in A³ coupling and CuAAC reactions. It is important to note that the data presented is for analogous propargylamine syntheses and serves as a representative comparison due to the absence of direct comparative studies for this compound.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A³ Coupling | Cu(II)-thioamide combination | 10 mg | Solvent-free | 80 | 12 | Good to High | [3] |
| [Bis(picolinate-κ2N:O).Cu(II)] | Not Specified | Water | Not Specified | Not Specified | Good | [4] | |
| Silica-grafted DBU-supported NiCl₂ | 0.08 | Solvent-free | Not Specified | Not Specified | up to 97 | [5] | |
| Fe₃O₄–BIm–Pyrim–CuI | Not Specified | Not Specified | Not Specified | Not Specified | Excellent | [5] | |
| CuAAC | CuSO₄/Sodium Ascorbate | Not Specified | t-BuOH/H₂O | 80 (Microwave) | 0.17 | High | [6][7] |
| (IMes)CuBr | Not Specified | Not Specified | Room Temp | Not Specified | High | [8] | |
| nano-Cu⁰/Fe₃O₄ | Not Specified | Not Specified | Not Specified | Not Specified | up to 96 | [9] | |
| Ag(I) complexes | Not Specified | Not Specified | Not Specified | Not Specified | up to 88 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding and implementing these catalytic reactions.
A³ Coupling Reaction Mechanism
The A³ coupling reaction proceeds through a cascade of steps involving the in situ formation of an iminium ion and a metal acetylide.
Mechanism of the A³ Coupling Reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction involves the copper-mediated cycloaddition of an azide to a terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.
Mechanism of the CuAAC Reaction.
General Experimental Workflow for Catalyst Comparison
A generalized workflow for comparing the performance of different catalysts in either A³ coupling or CuAAC reactions is depicted below. This workflow emphasizes parallel reaction setups for accurate comparison under identical conditions.
Workflow for Catalyst Comparison.
Experimental Protocols
The following are generalized experimental protocols for the A³ coupling and CuAAC reactions. These should be adapted and optimized for specific substrates and catalysts.
General Protocol for A³ Coupling Reaction
This protocol is a general guideline for the three-component coupling reaction.
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.2 mmol), and this compound (1.5 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., water, toluene, or solvent-free).
-
Catalyst Addition: Add the selected catalyst (e.g., Cu(II)-thioamide combination, 10 mg; or [Bis(picolinate-κ2N:O).Cu(II)], appropriate mol%).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for a typical CuAAC reaction.
-
Reactant Preparation: In a reaction vial, dissolve the organic azide (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the reactants.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., microwave irradiation at 80 °C for 10 minutes).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting triazole derivative by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The selection of an appropriate catalyst is paramount for the successful synthesis of derivatives of this compound. For A³ coupling reactions, copper and nickel-based catalysts have shown high efficacy, particularly under solvent-free conditions, offering a green and efficient route to propargylamines.[3][4][5] For CuAAC reactions, copper(I) catalysts, often generated in situ from CuSO₄ and a reducing agent, provide a robust and high-yielding pathway to 1,2,3-triazoles.[6][7] The use of microwave irradiation can significantly accelerate these reactions.[6][7]
Researchers should consider the specific requirements of their synthetic target, including functional group tolerance, desired reaction time, and scalability, when choosing a catalytic system. The provided protocols and diagrams serve as a foundation for the development of optimized reaction conditions for the derivatization of this compound. Further investigation into the application of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this valuable building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 4-Propargylthiomorpholine 1,1-Dioxide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the structure of bioconjugates synthesized using 4-Propargylthiomorpholine 1,1-Dioxide. This versatile building block, featuring a terminal alkyne, is ideal for creating stable bioconjugates via "click chemistry."[1] We offer a comparative analysis of this linker with common alternatives and provide detailed experimental protocols for key validation techniques.
Comparison of this compound with Alternative Linkers
The propargyl group of this compound allows for highly specific and efficient conjugation through azide-alkyne cycloaddition reactions. This approach is often compared with other bioorthogonal and traditional conjugation chemistries.
Table 1: Comparison of Conjugation Chemistries
| Feature | This compound (via CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Maleimide Chemistry |
|---|---|---|---|
| Reactive Groups | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide | Maleimide + Thiol (e.g., Cysteine) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted [3+2] Cycloaddition | Michael Addition |
| Linkage Formed | 1,2,3-Triazole | 1,2,3-Triazole | Thioether |
| Reaction Kinetics (Typical Rate Constants) | 10¹ - 10³ M⁻¹s⁻¹[2] | 10⁻³ - 10¹ M⁻¹s⁻¹[2] | Up to 10² M⁻¹s⁻¹[2] |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic.[3] | Copper-free, ideal for live-cell and in vivo applications.[4] | Generally biocompatible, but maleimides can react with endogenous thiols.[5] |
| Linkage Stability | Highly stable to hydrolysis, oxidation, and enzymatic cleavage.[6] | Highly stable.[6] | Can be reversible (retro-Michael addition), leading to potential payload exchange in vivo.[5][7] |
Structural Validation Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates.[3] The general workflow involves purification followed by a suite of analytical techniques to confirm the covalent attachment, determine the degree of labeling, and ensure the integrity of the conjugate.
Data Presentation: Quantitative Analysis of Conjugate Structure
The following tables present representative data for the characterization of a hypothetical conjugate between an azide-modified peptide and this compound.
Table 2: Mass Spectrometry Data
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
|---|---|---|---|
| Unmodified Peptide | 1500.0 | 1500.2 | Starting material |
| Peptide Conjugate | 1673.23 | 1673.5 | Successful conjugation (Mass of Linker = 173.23 Da) |
Table 3: NMR Spectroscopy Data (Representative Shifts for Triazole Formation)
| Proton/Carbon | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Interpretation |
|---|---|---|---|
| Triazole-H | ~7.5 - 8.5 | 7.8 | Formation of the 1,4-disubstituted triazole ring.[8] |
| Propargyl CH (pre-reaction) | ~2.5 | Absent | Consumption of the terminal alkyne.[8] |
| Triazole-C (2 carbons) | ~120-145 | 125.4, 142.1 | Formation of the triazole ring. |
Table 4: HPLC Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 8.5 | 5 | Unmodified Peptide |
| 2 | 12.2 | 95 | Peptide Conjugate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns for purification
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to a final concentration that is a 10- to 20-fold molar excess over the protein.
-
Prepare the copper catalyst by premixing CuSO₄ and THPTA solutions. Let this mixture stand for 1-2 minutes.[3]
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.[9]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess small molecules and the copper catalyst.[10]
-
Protocol 2: Mass Spectrometry Analysis
This protocol is for the analysis of the purified conjugate by LC-MS to confirm the mass addition.
Materials:
-
Purified conjugate from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified conjugate in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Apply a gradient of Mobile Phase B to elute the conjugate.
-
-
MS Data Acquisition:
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the unmodified and modified protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Compare the observed mass of the conjugate with the theoretical mass to confirm the covalent attachment of the this compound linker. The expected mass addition is 173.23 Da.
-
Protocol 3: NMR Spectroscopy
This protocol is for the analysis of a small molecule conjugate to confirm the formation of the triazole ring.
Materials:
-
Purified small molecule conjugate
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified conjugate in the appropriate deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, look for the disappearance of the terminal alkyne proton signal (typically around 2.5-3.0 ppm) and the appearance of a new signal in the aromatic region (around 7.5-8.5 ppm) corresponding to the triazole proton.[8]
-
In the ¹³C NMR spectrum, identify the two new signals corresponding to the triazole ring carbons.
-
Visualization of Key Concepts
By following these protocols and comparative analyses, researchers can confidently validate the structure of their this compound conjugates, ensuring the integrity and quality of these valuable research tools.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Assessing the Biocompatibility of 4-Propargylthiomorpholine 1,1-Dioxide Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugates, particularly antibody-drug conjugates (ADCs), has revolutionized targeted therapeutics. The linker, a critical component connecting the targeting moiety to the payload, plays a pivotal role in the overall efficacy, stability, and safety of the bioconjugate. This guide provides a framework for assessing the biocompatibility of a novel linker, 4-Propargylthiomorpholine 1,1-Dioxide, by comparing its projected performance against established linker technologies. Due to the novelty of the this compound linker, direct experimental data on its biocompatibility is not yet publicly available. Therefore, this guide outlines the essential experimental protocols required for its evaluation and presents available data for common alternative linkers to serve as a benchmark.
Introduction to this compound Linkers
This compound is a chemical entity featuring a terminal alkyne group, making it suitable for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) click chemistry. This allows for a stable and specific conjugation to azide-modified biomolecules. The thiomorpholine dioxide core is a six-membered heterocyclic ring containing sulfur and nitrogen, with the sulfur atom oxidized to a sulfone. While the biocompatibility of this specific linker has not been extensively reported, the morpholine and thiomorpholine scaffolds are found in various bioactive molecules, suggesting that the core structure may be well-tolerated. However, rigorous experimental evaluation is paramount.
Comparative Analysis of Linker Technologies
The choice of a linker can significantly impact the bioconjugate's performance. Here, we compare the projected attributes of the this compound linker with commonly used alternatives: Poly(ethylene glycol) (PEG), maleimide-based, and disulfide linkers.
Data Presentation: Linker Biocompatibility Comparison
The following tables summarize key biocompatibility data for established linker classes. It is important to note that these values are compiled from various studies using different cell lines, experimental conditions, and conjugate partners, and therefore should be interpreted as indicative rather than for direct comparison.
Table 1: In Vitro Cytotoxicity of Common Linker Moieties
| Linker Type | Representative Compound/Conjugate | Cell Line | IC50 Value | Reference |
| PEG Oligomers | Triethylene Glycol (TEG) | HeLa | 19.8 mg/mL | [1][2] |
| Triethylene Glycol (TEG) | L929 | 12.4 mg/mL | [1][2] | |
| PEG-400 | HeLa, L929 | > 50 mg/mL | [1][2] | |
| Folate-PEG(2k)-Doxorubicin Liposomes | KB | 0.1197 µg/mL | [3] | |
| Maleimide-Based | Trastuzumab-DBM-MMAE | BT-474 | ~1 nM | [4] |
| Trastuzumab-DTM-MMAE | BT-474 | ~1 nM | [4] | |
| Disulfide-Based | Trastuzumab-Thiol-TVK-MMAE (ADC 1) | SKBR3 | 1.0 nM | [5] |
| Trastuzumab-Disulfide-MMAE (ADC 2) | SKBR3 | 2.3 nM | [5] |
Note: IC50 values for maleimide and disulfide linkers are typically reported for the entire ADC, as the linker's primary role is payload delivery. The cytotoxicity is therefore mainly attributed to the released payload.
Table 2: Hemocompatibility of Common Linker Moieties
| Linker Type | Representative Material | Concentration | Hemolysis (%) | Reference |
| PEG | PEGylated Graphene Oxide | 200 µg/mL | ~8% | [6] |
| PHB-PEG-PHB Nanoparticles | up to 120 µg/mL | No hemolysis detected | [7] | |
| Mag-Alg-PEG-FA Nanoparticles | up to 2 mg/mL | < 2% | [8] | |
| Maleimide-Based | Data not readily available in a comparable format. Generally considered hemocompatible when part of a larger bioconjugate. | |||
| Disulfide-Based | MP28 Peptide (contains disulfide bonds) | 40 µM | 9.7% | [9] |
Mandatory Visualizations
Signaling Pathway Diagram
The primary role of linkers in many bioconjugates, such as ADCs, is to deliver a cytotoxic payload to a target cell. The payload, not the linker itself, is typically responsible for interfering with cellular signaling pathways. The following diagram illustrates a common mechanism where an ADC delivers a tubulin inhibitor, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for an antibody-drug conjugate targeting tubulin.
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity, hemolysis assay, and biodegradation behavior of biodegradable poly(3-hydroxybutyrate)-poly(ethylene glycol)-poly(3-hydroxybutyrate) nanoparticles as potential drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Thiomorpholine Dioxide Moiety: A Rising Star in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the thiomorpholine dioxide moiety is gaining significant attention. Its unique physicochemical properties and metabolic stability offer distinct advantages over more traditional heterocyclic systems like morpholine, piperidine, and piperazine. This guide provides an in-depth comparison of the thiomorpholine dioxide moiety with these alternatives, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation therapeutics.
Unveiling the Advantages: A Physicochemical and Metabolic Perspective
The introduction of a thiomorpholine dioxide scaffold into a drug candidate can profoundly influence its properties. The sulfone group, a key feature of this moiety, acts as a strong hydrogen bond acceptor and imparts a unique electronic character, distinguishing it from its isosteres.
Physicochemical Properties: A Comparative Analysis
A critical aspect of drug design is the meticulous tuning of a molecule's physicochemical properties to ensure optimal absorption, distribution, metabolism, and excretion (ADME). The thiomorpholine dioxide moiety offers a compelling alternative to other common heterocycles in this regard.
| Property | Thiomorpholine Dioxide | Morpholine | Piperidine | Piperazine | Rationale for Advantage/Disadvantage |
| Calculated LogP (cLogP) | Generally higher | Lower | Variable | Lower | The sulfone group increases polarity but the overall impact on lipophilicity can be context-dependent. Compared to morpholine, the sulfur atom can increase lipophilicity. |
| Aqueous Solubility | Moderate to High | High | Variable | High | The sulfone's ability to accept hydrogen bonds can enhance solubility.[1] However, high crystallinity could potentially reduce solubility. |
| Hydrogen Bond Acceptor Strength | Strong | Moderate | Weak (N-H) | Moderate (2 N-H) | The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, potentially leading to improved target engagement and solubility. |
| Dipole Moment | High | Moderate | Low | Low | The polarized S=O bonds create a significant dipole moment, influencing interactions with biological targets and solubility. |
Note: The values presented are generalized and can vary significantly based on the overall molecular structure.
Metabolic Stability: A Key to Enhanced In Vivo Performance
Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and reduced efficacy. The thiomorpholine dioxide moiety has demonstrated a propensity for enhanced metabolic stability compared to other heterocycles.
| Moiety | In Vitro Half-Life (t½) in Human Liver Microsomes | Primary Metabolic Pathways | Rationale for Stability |
| Thiomorpholine Dioxide | Generally Longer | Less prone to N-dealkylation and ring oxidation | The electron-withdrawing sulfone group can deactivate the adjacent C-H bonds towards oxidative metabolism by cytochrome P450 enzymes.[2] |
| Morpholine | Variable | N-dealkylation, ring oxidation | The ether oxygen can influence the metabolic fate, but the ring is still susceptible to oxidation.[2][3] |
| Piperidine | Often Shorter | N-dealkylation, ring hydroxylation (α to nitrogen) | The electron-donating nature of the nitrogen makes the adjacent carbons more susceptible to oxidation.[2] |
| Piperazine | Variable | N-dealkylation of both nitrogen atoms | The presence of two nitrogen atoms provides multiple sites for metabolism. |
Case Study: Sutezolid vs. Linezolid
A compelling example of the advantages of the thiomorpholine scaffold can be seen in the comparison of the oxazolidinone antibiotics, sutezolid and linezolid. Sutezolid, a thiomorpholine analog, is metabolized to its active sulfoxide and sulfone forms in vivo.
| Parameter | Sutezolid (Thiomorpholine-based) | Linezolid (Morpholine-based) |
| Antimicrobial Activity (MIC) | Often exhibits lower MICs against Mycobacterium tuberculosis | Standard of care, but with higher MICs for some strains |
This difference in activity highlights the significant impact that replacing the morpholine oxygen with sulfur (and its subsequent oxidation) can have on the pharmacological profile of a drug.
Experimental Protocols
To aid researchers in their evaluation of drug candidates containing the thiomorpholine dioxide moiety, detailed protocols for key in vitro assays are provided below.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[5]
-
-
Quantification:
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.[6][7]
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by human liver microsomal enzymes.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the HLM suspension.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[10][11]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the zero-minute time point.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.[8]
-
Signaling Pathway Modulation: The Role in Kinase Inhibition
The thiomorpholine dioxide moiety has found a prominent role in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13] The morpholine ring is a common feature in many PI3K inhibitors, such as GDC-0941 (Pictilisib).[14] The substitution with a thiomorpholine or its oxidized forms can be a strategic approach to modulate potency, selectivity, and pharmacokinetic properties.[15][16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The thiomorpholine dioxide moiety represents a valuable and increasingly utilized scaffold in contemporary drug design. Its favorable physicochemical properties, enhanced metabolic stability, and demonstrated utility in modulating key biological targets, such as kinases, position it as a powerful tool for overcoming common challenges in drug development. By providing a clear comparison with other heterocyclic scaffolds and detailed experimental protocols, this guide aims to facilitate the informed application of the thiomorpholine dioxide moiety in the creation of innovative and effective new medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. jchemrev.com [jchemrev.com]
- 14. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: 4-Propargylthiomorpholine 1,1-Dioxide and its Triazole Derivative
A comparative guide for researchers on the spectroscopic characteristics of 4-Propargylthiomorpholine 1,1-Dioxide and its transformation into a 1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a detailed analysis of the changes in NMR, IR, and Mass apectrometry data, offering valuable insights for reaction monitoring and product characterization.
In the landscape of medicinal chemistry and materials science, this compound stands out as a versatile building block. Its terminal alkyne functionality makes it an ideal substrate for "click chemistry," a class of reactions known for their high efficiency and selectivity. One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which yields stable 1,2,3-triazole linkages. This guide presents a spectroscopic comparison of this compound and a representative triazole product, 1-benzyl-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole, formed through a CuAAC reaction with benzyl azide.
Reaction Pathway
The transformation of this compound to its corresponding 1,2,3-triazole derivative via a copper-catalyzed click reaction with benzyl azide is a prime example of a highly efficient and regioselective chemical ligation.
Spectroscopic Data Comparison
Table 1: ¹H NMR Data (ppm)
| Compound | Thiomorpholine Protons (SO₂) | Propargyl/Triazole Methylene | Alkyne/Triazole Proton | Benzyl Protons |
| This compound | ~3.0-3.2 (m, 8H) | ~3.4 (d, 2H) | ~2.2 (t, 1H) | - |
| 1-benzyl-4-((...))methyl-1H-1,2,3-triazole | ~3.0-3.2 (m, 8H) | ~4.5 (s, 2H) | ~7.7 (s, 1H) | ~5.5 (s, 2H), ~7.3-7.4 (m, 5H) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Thiomorpholine Carbons (SO₂) | Propargyl/Triazole Methylene | Alkyne Carbons | Triazole Carbons | Benzyl Carbons |
| This compound | ~50-55 | ~45 | ~70, ~80 | - | - |
| 1-benzyl-4-((...))methyl-1H-1,2,3-triazole | ~50-55 | ~48 | - | ~120, ~148 | ~54, ~128-135 |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Vibrations |
| This compound | ~3300 (s, sharp) : ≡C-H stretch~2120 (w, sharp) : C≡C stretch~1320 & ~1160 (s) : S=O asymmetric and symmetric stretch~2950-2850 (m) : C-H stretch (aliphatic) |
| 1-benzyl-4-((...))methyl-1H-1,2,3-triazole | ~3140 (w) : =C-H stretch (triazole)~1320 & ~1160 (s) : S=O asymmetric and symmetric stretch~1500-1450 (m) : C=C stretch (aromatic)~1220 (m) : N-N=N stretch (triazole)~2950-2850 (m) : C-H stretch (aliphatic)Disappearance of ~3300 and ~2120 cm⁻¹ peaks |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 173.05 | Fragments corresponding to the loss of the propargyl group, cleavage of the thiomorpholine ring. |
| 1-benzyl-4-((...))methyl-1H-1,2,3-triazole | 306.12 | 91 : [C₇H₇]⁺ (benzyl fragment)Fragments showing cleavage of the bond between the methylene group and the triazole ring, and fragmentation of the thiomorpholine dioxide moiety. The molecular ion peak will be significantly more intense compared to the starting material. |
Experimental Protocols
Synthesis of 1-benzyl-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole
This protocol is a general procedure for a copper-catalyzed azide-alkyne cycloaddition.
-
Materials : this compound (1.0 eq), Benzyl azide (1.0 eq), Copper(II) sulfate pentahydrate (0.05 eq), Sodium ascorbate (0.1 eq), tert-Butanol, and Water.
-
Procedure :
-
In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.
-
To this solution, add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add an aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole.[6][7][8][9][10]
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11][12][13][14][15]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the thin-film method is commonly used. Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[16][17][18]
-
Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.[19][20]
-
Acquisition : In the ion source, the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | C7H11NO2S | CID 2777265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csustan.edu [csustan.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectrabase.com [spectrabase.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. web.pdx.edu [web.pdx.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Morpholine [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Propane, 1-(methylthio)- [webbook.nist.gov]
- 20. Iprodione [webbook.nist.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Propargylthiomorpholine 1,1-Dioxide
For immediate use by researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the proper disposal of 4-Propargylthiomorpholine 1,1-Dioxide. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound, utilized in organic synthesis and medicinal chemistry, must be handled as hazardous chemical waste.[1][2]
Safety and Handling Profile
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the crystalline powder.[3][4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂S |
| Molecular Weight | 173.23 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 114 - 118 °C |
| Purity | ≥ 98% (GC) |
This data is compiled from publicly available information for this compound.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves collection, temporary storage, and transfer to a licensed hazardous waste disposal service.[2][5] Under no circumstances should this chemical or its solutions be poured down the sink. [2][3]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and chemically compatible container.[2][5]
-
For solid waste, use a clearly labeled, sealed bag or container.[2] For liquid waste, a container with a secure screw cap is required.[2]
-
-
Waste Segregation:
-
Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[2]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
-
Temporary Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5][6]
-
The preferred method of disposal for similar chemical compounds is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[5]
-
Visualized Disposal Workflow
The following diagrams illustrate the procedural flow for the safe disposal of this compound and the logical relationship of associated hazards.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for 4-Propargylthiomorpholine 1,1-Dioxide
Essential guidance for the safe handling and disposal of 4-Propargylthiomorpholine 1,1-Dioxide in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
Researchers and scientists working with this compound must adhere to stringent safety protocols to mitigate potential hazards. This compound is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1][2] Proper use of personal protective equipment (PPE) is the first line of defense against accidental exposure. This guide provides detailed information on the necessary PPE, handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE) Summary
The primary hazards associated with this compound include skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2), and specific target organ toxicity through single exposure, primarily affecting the respiratory system (Category 3).[1] Therefore, a comprehensive PPE strategy is mandatory.
The following table summarizes the recommended PPE for handling this compound:
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield offers broader protection against splashes. |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be disposable, latex-free, and powder-free. Check with the glove manufacturer for specific chemical resistance data.[3] |
| Lab coat or chemical-resistant apron/coveralls | A long-sleeved, seamless gown or coveralls provide full body protection.[3] For significant splash potential, a chemical-resistant apron over a lab coat is recommended. | |
| Respiratory | NIOSH/MSHA approved respirator | Required when working outside of a well-ventilated area or fume hood, or if dust/aerosols may be generated.[1] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material is recommended. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk. The following workflow diagram illustrates the key steps and corresponding safety measures.
Caption: This diagram outlines the essential steps for safely handling this compound, from initial preparation to final waste disposal.
Experimental Protocols: Handling and Disposal Procedures
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above. This includes chemical safety goggles, a face shield, a lab coat or apron, and chemical-resistant gloves.[2]
-
Dispensing: When weighing or transferring the solid compound, avoid creating dust.[1] Use a spatula and handle it gently.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is also noted to be air-sensitive, so storage under an inert atmosphere is recommended to maintain product quality.[1]
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and residual material, should be considered hazardous waste.
-
Containerization: Collect chemical waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures and to ensure compliance with local, state, and federal regulations.
-
Spill Management: In case of a spill, avoid generating dust.[2] Clean up spills immediately using dry cleanup procedures.[2] Sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Ensure the cleanup is performed by personnel wearing appropriate PPE.
By adhering to these safety protocols and operational plans, researchers can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
